molecular formula C7H4N2O3S B13975375 C7H4N2O3S

C7H4N2O3S

Cat. No.: B13975375
M. Wt: 196.19 g/mol
InChI Key: OKHYDGSCEJWKKB-UHFFFAOYSA-N
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Description

C7H4N2O3S is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality C7H4N2O3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C7H4N2O3S including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)

InChI Key

OKHYDGSCEJWKKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Elucidating the Molecular Weight and Exact Mass of C7H4N2O3S

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical analysis and drug development, the precise characterization of a molecule's mass is a foundational requirement. This guide provides a detailed exposition on the calculation and conceptual differences between two critical parameters: molecular weight and exact mass, using the heterocyclic compound with the formula C7H4N2O3S as a practical exemplar. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate mass determination for compound identification, purity assessment, and structural elucidation.

Introduction: The Dichotomy of Molecular Mass

At first glance, the mass of a molecule appears to be a straightforward sum of its parts. However, the existence of isotopes—variants of a chemical element with the same number of protons but different numbers of neutrons—introduces a crucial distinction between two key concepts: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass).

  • Molecular Weight is a pragmatic value used in bulk chemistry. It represents the weighted average mass of all naturally occurring isotopes of the elements within a molecule.[1] This is the value used for stoichiometric calculations in the laboratory, such as preparing a solution of a specific molarity.[2]

  • Exact Mass , in contrast, is a high-precision value essential for techniques like high-resolution mass spectrometry.[3] It is the calculated mass of a molecule composed of the single most abundant stable isotope of each constituent element.[4] This value allows for the unambiguous determination of a molecule's elemental composition from a high-resolution mass spectrum.

Understanding the causality for using one value over the other is paramount. For a chemist synthesizing a compound on the bench, the molecular weight is indispensable for measuring reagents. For an analytical scientist identifying that same compound with a mass spectrometer, the exact mass is the key to unlocking its elemental formula.

Part I: Calculation of Molecular Weight

The calculation of molecular weight is predicated on the standard atomic weights of the elements, which are themselves weighted averages based on the natural abundance of their stable isotopes.[5][6]

Protocol: Molecular Weight Calculation

The procedure involves a systematic summation of the average atomic masses of all atoms present in the molecular formula.[7]

Step 1: Deconstruct the Molecular Formula Identify the constituent elements and the number of atoms of each element in the formula C7H4N2O3S.

  • Carbon (C): 7 atoms

  • Hydrogen (H): 4 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 3 atoms

  • Sulfur (S): 1 atom

Step 2: Collate Standard Atomic Weights Gather the standard atomic weight for each element from an authoritative source, such as the International Union of Pure and Applied Chemistry (IUPAC).

  • Atomic Weight of C: 12.011 u[8]

  • Atomic Weight of H: 1.008 u[8][9]

  • Atomic Weight of N: 14.007 u[8][10]

  • Atomic Weight of O: 15.999 u[8][11]

  • Atomic Weight of S: 32.06 u (This value can range slightly due to natural variations)[12][13]

Step 3: Calculate the Total Mass for Each Element Multiply the number of atoms of each element by its standard atomic weight.

  • Mass from C: 7 * 12.011 u = 84.077 u

  • Mass from H: 4 * 1.008 u = 4.032 u

  • Mass from N: 2 * 14.007 u = 28.014 u

  • Mass from O: 3 * 15.999 u = 47.997 u

  • Mass from S: 1 * 32.06 u = 32.06 u

Step 4: Sum the Elemental Masses Add the masses from each element to obtain the molecular weight of the compound.

  • Molecular Weight (C7H4N2O3S) = 84.077 + 4.032 + 28.014 + 47.997 + 32.06 = 196.18 u

This value is often expressed in grams per mole ( g/mol ) for macroscopic applications.[2] PubChem lists a computed molecular weight of 196.19 g/mol for compounds with this formula, such as 4-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid.[14]

Part II: Calculation of Exact Mass

The calculation of exact mass is a more precise endeavor, focusing exclusively on the most abundant stable isotope for each element.[4][15] This self-validating protocol is the bedrock of high-resolution mass spectrometry, where mass accuracy is typically measured in parts-per-million (ppm).

Protocol: Exact Mass Calculation

Step 1: Identify the Most Abundant Isotopes For each element in C7H4N2O3S, identify its most abundant stable isotope.

  • Carbon: ¹²C

  • Hydrogen: ¹H (also known as protium)[16][17]

  • Nitrogen: ¹⁴N[18][]

  • Oxygen: ¹⁶O[][21]

  • Sulfur: ³²S[12][22]

Step 2: Collate Isotopic Masses Gather the precise mass of each of these specific isotopes. These are not the weighted averages found on a standard periodic table.

  • Mass of ¹²C: 12.00000000 u (by definition)

  • Mass of ¹H: 1.00782503 u[23][24]

  • Mass of ¹⁴N: 14.00307400 u[25]

  • Mass of ¹⁶O: 15.99491462 u[26]

  • Mass of ³²S: 31.97207117 u[27]

Step 3: Calculate the Total Isotopic Mass for Each Element Multiply the number of atoms of each element by the mass of its most abundant isotope.

  • Mass from C: 7 * 12.00000000 u = 84.00000000 u

  • Mass from H: 4 * 1.00782503 u = 4.03130012 u

  • Mass from N: 2 * 14.00307400 u = 28.00614800 u

  • Mass from O: 3 * 15.99491462 u = 47.98474386 u

  • Mass from S: 1 * 31.97207117 u = 31.97207117 u

Step 4: Sum the Isotopic Masses Add these precise masses to determine the exact mass of the molecule.

  • Exact Mass (C7H4N2O3S) = 84.00000000 + 4.03130012 + 28.00614800 + 47.98474386 + 31.97207117 = 195.99426315 u

This value, often expressed in Daltons (Da), is what would be observed as the monoisotopic peak in a high-resolution mass spectrum.[28] Public databases like PubChem confirm the monoisotopic mass for C7H4N2O3S is approximately 195.99426 Da.[29][30]

Data Summary and Workflow Visualization

Data Presentation

The fundamental data used for both calculations are summarized below for direct comparison.

ElementNo. of AtomsStandard Atomic Weight (u)Most Abundant IsotopeIsotopic Mass (u)
Carbon (C)712.011¹²C12.00000000
Hydrogen (H)41.008¹H1.00782503
Nitrogen (N)214.007¹⁴N14.00307400
Oxygen (O)315.999¹⁶O15.99491462
Sulfur (S)132.06³²S31.97207117
Final Calculated Values
ParameterCalculated Value (u/Da)Primary Application
Molecular Weight 196.18Stoichiometry, Bulk Chemistry
Exact Mass 195.99426315High-Resolution Mass Spectrometry
Visualization of Calculation Logic

The logical workflows for calculating molecular weight and exact mass are distinct, as illustrated in the diagram below.

G cluster_0 Molecular Weight Calculation cluster_1 Exact Mass Calculation F0 Molecular Formula C₇H₄N₂O₃S A Standard Atomic Weights (Weighted Average of Isotopes) F0->A  1. Get Data C0 Sum(Atoms * Atomic Weight) A->C0  2. Process R0 Result: 196.18 u C0->R0  3. Finalize F1 Molecular Formula C₇H₄N₂O₃S B Mass of Most Abundant Isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S) F1->B  1. Get Data C1 Sum(Atoms * Isotopic Mass) B->C1  2. Process R1 Result: 195.994263 u C1->R1  3. Finalize

Sources

Thermodynamic Profiling of C7H4N2O3S Isomers: Nitro-Benzisothiazolones vs. Nitro-Benzoxazole Thiones

[1]

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Pre-clinical Researchers

Executive Summary: The C7H4N2O3S Chemical Space

In the high-stakes environment of drug development and biocidal scaffold design, the molecular formula C7H4N2O3S represents a critical intersection of bioactivity and thermodynamic volatility. This formula does not refer to a single entity but encompasses a family of structural isomers with vastly different stability profiles.[1]

For the researcher, the two most chemically significant isomers are:

  • 5-Nitro-1,2-benzisothiazol-3(2H)-one (Nitro-BIT): A derivative of the industrial biocide benzisothiazolinone.[2]

  • 6-Nitro-1,3-benzoxazole-2(3H)-thione : A scaffold often explored in kinase inhibition and antimicrobial research.[2]

This guide provides a rigorous thermodynamic analysis of these isomers, focusing on tautomeric equilibria , thermal decomposition pathways , and experimental protocols for stability assessment.

Theoretical Framework: Tautomerism and Lattice Energy

The thermodynamic stability of C7H4N2O3S isomers is governed not just by their covalent connectivity, but by their ability to exist in dynamic equilibrium between distinct tautomeric forms.

The Nitro-BIT Scaffold (Lactam vs. Lactim)

The 1,2-benzisothiazol-3(2H)-one core relies on the stability of the S–N bond.[2] The introduction of a nitro group at the 5-position (electron-withdrawing) significantly alters the acidity of the N-H proton, influencing the Lactam-Lactim equilibrium.

  • Thermodynamic Driver: The Lactam (keto) form is generally the thermodynamic ground state in the solid phase due to strong intermolecular hydrogen bonding (N-H···O=C) which maximizes lattice energy.

  • Solution Phase: In polar aprotic solvents (e.g., DMSO), the equilibrium may shift slightly, but the resonance stabilization of the amide-like backbone typically preserves the lactam form.

The Benzoxazole-Thione Scaffold (Thione vs. Thiol)

For 6-nitro-1,3-benzoxazole-2(3H)-thione, the equilibrium exists between the Thione (C=S) and Thiol (C-SH) forms.[2]

  • Thermodynamic Driver: Unlike the oxygen analogue (where the keto form dominates), the "Thione" form is heavily favored due to the weak overlap of the C(2p)-S(3p)

    
    -bond in the thiol tautomer. However, the aromaticity of the benzoxazole ring provides a counter-force that stabilizes the thiol form (which effectively aromatizes the heterocyclic ring).
    
  • The Nitro Effect: The strong electron-withdrawing nature of the nitro group decreases the electron density on the ring nitrogen, increasing the acidity of the N-H proton and potentially lowering the barrier for tautomerization.

Visualization of Tautomeric Pathways

The following diagram illustrates the competitive equilibria defining the stability of these isomers.

Tautomerismcluster_0Isomer A: Nitro-BIT Systemcluster_1Isomer B: Nitro-Benzoxazole SystemLactamLactam Form(C=O, N-H)Thermodynamic SinkLactimLactim Form(C-OH, C=N)High EnergyLactam->Lactim  pK_a Shift  ThioneThione Form(C=S, N-H)Major TautomerThiolThiol Form(C-SH, C=N)Aromatic StabilizationThione->Thiol  Solvent Dependent  

Figure 1: Comparative tautomeric equilibria. Isomer A favors the Lactam form due to amide resonance. Isomer B favors the Thione form, though the Thiol form contributes to aromaticity.

Thermal Decomposition & Safety Profiling

The presence of the nitro group (-NO2) introduces a specific decomposition risk profile. While the heterocyclic cores (BIT and Benzoxazole) are thermally robust (>250°C), the nitro group sensitizes the molecule to exothermic decay.

Decomposition Mechanisms

Research into nitro-aromatics suggests two primary failure modes for C7H4N2O3S isomers:

  • C–NO2 Homolysis: The cleavage of the Carbon-Nitro bond, generating a radical species. This is the high-activation-energy pathway.[2]

  • Nitro-Nitrite Isomerization: The rearrangement of -NO2 to -ONO, followed by NO elimination.[2] This pathway often has a lower activation barrier and dominates at lower temperatures in the melt phase.

Comparative Stability Data
Parameter5-Nitro-BIT (Isomer A)6-Nitro-Benzoxazole-Thione (Isomer B)[2]
Melting Point 220–225°C (Decomp.)208–212°C
Decomposition Onset ~290°C~260°C
Primary Risk Ring opening at S-N bondDesulfurization / NO2 cleavage
Lattice Stability High (H-bond network)Moderate (Stacking interactions)

Experimental Protocols: A Self-Validating System

To accurately assess the thermodynamic stability of these isomers, you cannot rely on single-point measurements. You must employ a multi-modal approach that cross-validates thermal data with spectroscopic evidence of tautomerism.

Protocol A: Variable-Temperature NMR (VT-NMR) for K_eq Determination

Objective: Determine the equilibrium constant (


  • Preparation: Dissolve 10 mg of the C7H4N2O3S isomer in 0.6 mL of DMSO-d6 (polar) and Toluene-d8 (non-polar) in separate NMR tubes.

  • Acquisition:

    • Acquire 1H-NMR spectra at 298 K.[2]

    • Identify the diagnostic protons: NH (broad singlet, >10 ppm) vs SH/OH (sharper singlet, variable shift).

    • Perform stepwise heating (298 K to 373 K in 10 K increments).

  • Analysis:

    • Integrate the signals for both tautomers (if exchange is slow) or track the chemical shift drift (if exchange is fast).

    • Plot

      
       vs 
      
      
      (Van 't Hoff plot).
    • Validation: The linearity of the plot (

      
      ) confirms a two-state equilibrium system. Non-linearity suggests aggregation or degradation.
      
Protocol B: DSC/TGA Coupled Analysis

Objective: Define the "Safe Operating Window" for processing.

  • Instrument: DSC (Differential Scanning Calorimetry) coupled with TGA (Thermogravimetric Analysis).

  • Conditions:

    • Sample mass: 2–5 mg (encapsulated in hermetically sealed aluminum pans with a pinhole).

    • Ramp rate: 5°C/min and 10°C/min (to detect kinetic events).

    • Range: 40°C to 400°C.

  • Interpretation:

    • Endotherm: Melting point (verify against literature).

    • Exotherm: Decomposition onset (

      
      ).
      
    • Self-Validation: If TGA shows mass loss before the DSC exotherm, the sample is subliming or losing solvate, invalidating the thermodynamic stability reading. Only mass loss coincident with the exotherm confirms decomposition.

Stability Assessment Workflow

WorkflowStartStart: C7H4N2O3S SamplePurityStep 1: Purity Check(HPLC > 98%)Start->PurityBranchSplit StreamPurity->BranchThermalThermal Stream(DSC / TGA)Branch->ThermalSpecSpectroscopic Stream(VT-NMR / UV-Vis)Branch->SpecDecision1Exotherm < 200°C?Thermal->Decision1Decision2Tautomers Detected?Spec->Decision2RejectREJECT:Unstable IntermediateDecision1->RejectYesFinalFinal Thermodynamic ProfileDecision1->FinalNo (Stable)CalcCalculate K_eq & ΔGDecision2->CalcYesDecision2->FinalNo (Single State)Calc->Final

Figure 2: Integrated workflow for thermodynamic stability validation. Note the critical "Reject" pathway for low-temperature exotherms.

References

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one | C7H5NOS.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. Retrieved February 6, 2026, from [Link]

identifying C7H4N2O3S CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-nitro-5-thiocyanatobenzoic acid (NTCB), a versatile reagent widely utilized in protein chemistry and of significant interest to researchers in drug development. A notable discrepancy exists between the user-provided molecular formula of C7H4N2O3S and the extensively documented compound, NTCB, which has a molecular formula of C8H4N2O4S. Based on the common applications and available scientific literature, this guide will focus on the latter, addressing its identification, properties, and critical applications. The primary objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize NTCB in their work.

Chemical Identification and Physicochemical Properties

The compound of interest, 2-nitro-5-thiocyanatobenzoic acid, is a highly reactive reagent. Its unambiguous identification is crucial for its correct application and for ensuring experimental reproducibility.

1.1. IUPAC Name and CAS Number

  • IUPAC Name: 2-nitro-5-thiocyanatobenzoic acid[1]

  • CAS Number: 30211-77-9[1][2]

  • Common Abbreviation: NTCB[1]

1.2. Molecular and Physicochemical Data

A summary of the key physicochemical properties of NTCB is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C8H4N2O4S[1][2]
Molecular Weight 224.19 g/mol [2]
Appearance White to light yellow solid powder[2]
Melting Point 156-157°C[2]
Solubility Soluble in DMSO, with formulations in PEG300, Tween80, and saline possible[2][3]

The Chemistry of NTCB: A Tale of Selective Reactivity

The utility of NTCB in protein science stems from its highly selective and reactive nature, particularly towards cysteine residues. Understanding the underlying chemical mechanism is paramount for its successful application.

2.1. The Cyanylation of Cysteine Residues

NTCB is primarily employed for the specific chemical cleavage of polypeptide chains at cysteine residues.[4] This process occurs in a two-step mechanism:

  • Cyanylation: NTCB rapidly transfers its cyano group to the nucleophilic thiol group of a cysteine residue, forming an S-cyanocysteine intermediate.[2][3]

  • Cleavage: Under alkaline conditions, the peptide bond N-terminal to the S-cyanocysteine residue is cleaved.

This selective cleavage allows for the fragmentation of proteins at specific sites, a critical step in protein sequencing and characterization.

2.2. Beyond Cleavage: Cysteine Modification for Functional Studies

The cyanylation reaction with NTCB can also be controlled to achieve specific modification of cysteine residues without subsequent cleavage. This modification can be leveraged for various applications, including:

  • Protein Engineering: Site-specific conversion of cysteine to dehydroalanine.[5]

  • Structural Biology: Introducing a unique chemical handle for further labeling or cross-linking studies.[5]

  • Drug Development: Understanding the role of specific cysteine residues in protein function and interaction, which is crucial for designing targeted therapeutics.[5]

Applications in Drug Discovery and Development

The unique reactivity of NTCB has led to its application in several areas relevant to drug discovery and development.

3.1. Target Identification and Validation

By selectively cleaving or modifying proteins, NTCB can be used to probe the structure and function of potential drug targets. For instance, it has been utilized in studies of prion proteins, offering insights into protein misfolding diseases.[5]

3.2. Peptide and Protein Therapeutic Development

NTCB is a valuable tool in the synthesis of peptide-based pharmaceuticals.[5] Its ability to facilitate specific peptide bond cleavage and modification is instrumental in creating novel peptide therapeutics with enhanced stability and biological activity.

3.3. Understanding Drug-Target Interactions

The modification of cysteine residues by NTCB can be used to investigate the binding sites of drugs on their protein targets. This is particularly relevant for covalent inhibitors that target cysteine residues.

Experimental Protocols and Best Practices

To ensure the successful application of NTCB, adherence to optimized protocols is essential. The following provides a general framework for the cyanylation and cleavage of proteins.

4.1. Protocol: Cysteine-Specific Cleavage of a Protein using NTCB

This protocol outlines the key steps for achieving efficient and specific cleavage of a protein at its cysteine residues.

  • Protein Preparation:

    • Ensure the protein sample is pure and in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • The presence of a reducing agent, such as DTT or TCEP, is necessary to ensure all cysteine residues are in their reduced form. It is critical to remove the reducing agent prior to adding NTCB.

  • Cyanylation Reaction:

    • Prepare a fresh stock solution of NTCB in a suitable organic solvent (e.g., DMSO).

    • Add a molar excess of NTCB to the protein solution. The optimal ratio will need to be determined empirically but a 10-fold molar excess is a good starting point.

    • Incubate the reaction at room temperature for 15-30 minutes.

  • Cleavage Reaction:

    • Adjust the pH of the reaction mixture to >9.0 using a suitable base (e.g., NaOH).

    • Incubate the reaction at 37°C for 16-24 hours.

  • Analysis:

    • The resulting peptide fragments can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or HPLC.

Diagram: NTCB-Mediated Protein Cleavage Workflow

NTCB_Cleavage_Workflow cluster_prep Protein Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Protein Purified Protein Reduction Reduction of Cysteines (e.g., DTT, TCEP) Protein->Reduction Removal Removal of Reducing Agent Reduction->Removal Cyanylation Cyanylation with NTCB (pH ~8.0) Removal->Cyanylation Cleavage Alkaline Cleavage (pH >9.0) Cyanylation->Cleavage Analysis Analysis of Fragments (SDS-PAGE, MS, HPLC) Cleavage->Analysis

Caption: Workflow for NTCB-mediated protein cleavage at cysteine residues.

4.2. Considerations for Optimization and Troubleshooting

While the protocol above provides a general guideline, several factors can influence the efficiency and specificity of the NTCB reaction.

  • Incomplete Cleavage: This is a common issue and can be due to several factors, including the accessibility of the cysteine residue, side reactions, or the formation of a cleavage-resistant product.[4]

  • Side Reactions: Carbamylation of lysine residues has been identified as a major side reaction that can compete with the desired cleavage.[4]

  • Alternative Nucleophiles: The use of stronger nucleophiles, such as glycine, has been shown to improve cleavage efficiency.[4]

Safety and Handling

NTCB is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust.

Conclusion

2-Nitro-5-thiocyanatobenzoic acid is a powerful and versatile tool for researchers in protein chemistry and drug development. Its ability to selectively modify and cleave proteins at cysteine residues provides a unique avenue for probing protein structure and function, developing novel therapeutics, and understanding drug-target interactions. By understanding the underlying chemistry and optimizing experimental conditions, researchers can effectively harness the potential of NTCB to advance their scientific endeavors.

References

  • PubChem. 2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266. [Link]

  • Journal of Drug Targeting. 2-Nitro-5-Thiosulfobenzoic Acid as a Novel Inhibitor Specific for Deoxyribonuclease I. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed. Identification of Alternative Products and Optimization of 2-nitro-5-thiocyanatobenzoic Acid Cyanylation and Cleavage at Cysteine Residues. [Link]

Sources

Predicted Biological Activity of C7H4N2O3S Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Nitro-Benzisothiazolones in Drug Discovery

Executive Summary & Core Scaffold Identification

The molecular formula C7H4N2O3S represents a specific and highly reactive subclass of the benzisothiazolone scaffold, most notably 5-nitro-1,2-benzisothiazol-3(2H)-one . While the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT, C7H5NOS), is a globally recognized biocide used in industrial and cosmetic applications, the nitro-substituted derivative (C7H4N2O3S) represents a "super-electrophile" variant.

The introduction of the nitro group (–NO2) onto the benzene ring fundamentally alters the electronic landscape of the isothiazolone heterocycle, significantly enhancing its reactivity toward biological nucleophiles, particularly cysteine thiols. This guide details the predicted biological profile of this scaffold, focusing on its potential as a covalent inhibitor in antimicrobial, antiviral, and anticancer applications.

Structural Analysis & Mechanism of Action

The biological activity of C7H4N2O3S derivatives is driven by the S–N bond cleavage mechanism . These compounds act as "thiol-traps."

2.1 The "Thiol-Switch" Mechanism

The isothiazolone ring is susceptible to nucleophilic attack by the sulfhydryl (-SH) group of cysteine residues in proteins. The electron-withdrawing nitro group at the 5-position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the sulfur atom in the heterocyclic ring more electrophilic compared to the parent BIT.

Pathway:

  • Nucleophilic Attack: A catalytic cysteine thiolate attacks the sulfur atom of the benzisothiazolone.

  • Ring Opening: The S–N bond cleaves, forming a mixed disulfide with the protein.

  • Inhibition: The protein is covalently modified, often leading to loss of enzymatic function or structural integrity (e.g., zinc finger ejection).

Mechanism Compound 5-Nitro-BIT (Electrophile) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Target Protein-Cys-SH (Nucleophile) Target->Transition Product S-S Mixed Disulfide (Covalent Adduct) Transition->Product S-N Bond Cleavage Release Release of Amide Fragment Transition->Release

Figure 1: Mechanism of covalent inhibition by 5-nitro-benzisothiazolone via thiol-disulfide exchange.

Predicted Biological Activities

Based on Structure-Activity Relationship (SAR) data of analogous isothiazolones, the C7H4N2O3S scaffold is predicted to exhibit the following activities:

Activity ClassPredicted PotencyMechanismKey Targets
Antimicrobial High (MIC < 10 µg/mL)Membrane disruption & enzyme inhibitionBacterial transpeptidases, Dehydrogenases
Antiviral Moderate to HighZinc Finger EjectionHIV-1 NCp7, SARS-CoV-2 Mpro (Cys145)
Anticancer ModerateROS Generation & ApoptosisCaspase-3 activation, Tubulin polymerization
Fungicidal HighMetabolic interferenceFungal cell wall enzymes
3.1 Antimicrobial Potency

The nitro group enhances lipophilicity (logP) and electrophilicity, allowing better penetration of bacterial cell walls (especially Gram-positive S. aureus) and faster reaction with intracellular thiols compared to standard BIT.

3.2 Antiviral: Zinc Ejection

Retroviral nucleocapsid proteins (like HIV-1 NCp7) rely on Zinc Finger motifs (Cys3-His) to bind RNA. Electrophilic benzisothiazolones covalently bind the cysteine residues coordinating the Zn2+ ion, causing zinc ejection and loss of viral replication capability.

Computational Prediction Protocol (In Silico)

To validate these predictions before synthesis, use the following computational workflow.

4.1 Molecular Docking (Covalent)

Standard docking is insufficient due to the covalent reaction. Use a covalent docking protocol.

Target Selection:

  • Primary Target: SARS-CoV-2 Main Protease (Mpro), Cys145.

  • Secondary Target: S. aureus Sortase A.

Protocol:

  • Ligand Prep: Minimize C7H4N2O3S using DFT (B3LYP/6-31G*) to obtain accurate geometry and partial charges.

  • Receptor Prep: Remove water, add hydrogens. Define the "warhead" reaction (S-N cleavage).

  • Grid Generation: Center grid box on the catalytic cysteine (e.g., Cys145 of Mpro).

  • Docking: Use AutoDock Vina (or Gold/CovDock).

    • Constraint: Set a distance constraint (2.0 Å) between Ligand-S and Protein-S.

4.2 DFT Reactivity Analysis

Calculate the Global Electrophilicity Index (ω) to predict reaction rates.

  • Software: Gaussian 16 or ORCA.

  • Calculation: Optimize geometry and calculate HOMO/LUMO energies.

  • Formula:

    
    , where 
    
    
    
    and
    
    
    .
  • Benchmark: Compare

    
     of C7H4N2O3S against BIT (C7H5NOS). A higher 
    
    
    
    indicates superior biocide potential.

Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation Step1 Ligand Construction (C7H4N2O3S) Step2 DFT Optimization (B3LYP/6-31G*) Step1->Step2 Step3 LUMO/HOMO Calculation (Electrophilicity Index) Step2->Step3 Step4 Covalent Docking (Target: Cys-Proteases) Step2->Step4 Step5 Chemical Synthesis (Nitration of BIT) Step3->Step5 If ω > Threshold Step4->Step5 If Binding Energy < -7.0 kcal/mol Step6 Ellman's Reagent Assay (Thiol Reactivity) Step5->Step6 Step7 MIC Determination (S. aureus / E. coli) Step6->Step7

Figure 2: Integrated workflow for validating C7H4N2O3S biological activity.

Experimental Validation Protocols
5.1 Synthesis of 5-Nitro-1,2-benzisothiazol-3(2H)-one

Objective: Synthesize the target C7H4N2O3S from commercially available precursors. Reaction:

  • Precursor: 2-Chloro-5-nitrobenzoic acid.

  • Reagents: Thionyl chloride (SOCl2), Ammonia (NH3), Sodium Sulfide (Na2S).

  • Procedure:

    • Convert 2-chloro-5-nitrobenzoic acid to the acid chloride using SOCl2 (Reflux, 3h).

    • React with amine to form the amide.

    • Cyclize using Na2S or NaSH in DMF to form the isothiazolone ring.

    • Purification: Recrystallization from Ethanol.

5.2 Thiol-Reactivity Assay (Ellman’s Reagent)

Objective: Quantify the rate at which C7H4N2O3S reacts with thiols (simulating protein binding).

  • Reagents: DTNB (Ellman's Reagent), Cysteine, PBS Buffer (pH 7.4).

  • Method:

    • Incubate C7H4N2O3S (100 µM) with Cysteine (100 µM) in PBS.

    • At time intervals (0, 5, 10, 30 min), add DTNB.

    • Measure absorbance at 412 nm.

    • Logic: If C7H4N2O3S binds cysteine, less cysteine is available to react with DTNB, reducing absorbance.

References
  • Morley, J. O., et al. (2005). "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry, 3(20), 3713–3719. Link

  • Gopinath, P., et al. (2013).[1] "Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells."[1] MedChemComm, 4(5), 856-862. Link

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds." Nature, 361, 473–475. Link

  • Chiyoda, T., et al. (2000). "Convenient Synthesis of 1,2-Benzisothiazol-3(2H)-ones by Cyclization Reaction of Acyl Azide." Synlett, 2000(10), 1427-1428. Link

  • SpecialChem. (2024). "Benzisothiazolinone Technical Data." SpecialChem. Link

Sources

An In-depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 1,2,3-benzothiadiazole-7-carboxylic acid, with the molecular formula C7H4N2O3S, stands as a molecule of significant interest, particularly within the agrochemical and pharmaceutical research spheres. It is the principal active metabolite of the systemic acquired resistance (SAR) inducer, acibenzolar-S-methyl, and plays a crucial role in eliciting a plant's natural defense mechanisms against a wide array of pathogens. Beyond its established role in agriculture, the benzothiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a constituent of various pharmacologically active agents. This guide provides a comprehensive review of the synthetic pathways leading to 1,2,3-benzothiadiazole-7-carboxylic acid, offering a critical analysis of the methodologies, mechanistic insights, and practical considerations for its preparation. The content is tailored for researchers and professionals in organic synthesis, drug discovery, and agrochemical development, aiming to provide a foundational understanding and practical knowledge base for the synthesis of this important molecule.

Introduction: The Significance of 1,2,3-Benzothiadiazole-7-carboxylic acid

1,2,3-Benzothiadiazole-7-carboxylic acid is a pivotal molecule, primarily recognized for its role as an antifungal agrochemical and a plant activator.[1] It is the active form of the pro-pesticide Acibenzolar-S-methyl, which upon metabolic hydrolysis in plants, yields the parent carboxylic acid. This acid triggers a plant's systemic acquired resistance (SAR), a state of heightened defense against a broad spectrum of fungal, bacterial, and viral pathogens.[2] Unlike conventional fungicides that exhibit direct antimicrobial action, 1,2,3-benzothiadiazole-7-carboxylic acid stimulates the plant's innate immune system.[2]

The benzothiazole and, more broadly, the thiazole heterocyclic systems are of profound interest in medicinal chemistry. These scaffolds are integral to a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The versatility of the thiazole ring, with its nitrogen and sulfur heteroatoms, makes it a valuable pharmacophore in drug design.[5] Consequently, the synthesis of derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid and related structures is a continuing area of research for the development of novel therapeutic agents and agrochemicals.

This guide will delve into the primary synthetic routes for obtaining 1,2,3-benzothiadiazole-7-carboxylic acid, providing detailed protocols and mechanistic discussions to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule, 1,2,3-benzothiadiazole-7-carboxylic acid, suggests that the core benzothiadiazole ring system is the primary synthetic challenge. The carboxylic acid functionality can be envisioned as being introduced either prior to or after the formation of the heterocyclic core. A common and effective strategy involves the construction of the benzothiadiazole ring from a suitably substituted aniline precursor.

G 1,2,3-Benzothiadiazole-7-carboxylic acid 1,2,3-Benzothiadiazole-7-carboxylic acid Substituted Benzene Substituted Benzene (e.g., 2-amino-3-methylbenzoic acid derivatives) 1,2,3-Benzothiadiazole-7-carboxylic acid->Substituted Benzene Retrosynthesis Diazotization & Thiolation Diazotization & Thiolation Substituted Benzene->Diazotization & Thiolation Forward Synthesis Cyclization Oxidative Cyclization Diazotization & Thiolation->Cyclization Cyclization->1,2,3-Benzothiadiazole-7-carboxylic acid

Figure 1. A simplified retrosynthetic and forward synthetic overview for 1,2,3-benzothiadiazole-7-carboxylic acid.

The most prevalent synthetic approaches hinge on the diazotization of an ortho-amino-substituted aromatic thiol or a precursor that can be converted to a thiol in situ, followed by an intramolecular cyclization. Variations of this theme, including the choice of starting materials and cyclization conditions, will be explored in the following sections.

Established Synthetic Pathways

Synthesis from 2-Amino-3-mercaptobenzoic Acid

A direct and conceptually straightforward route to 1,2,3-benzothiadiazole-7-carboxylic acid involves the diazotization and subsequent cyclization of 2-amino-3-mercaptobenzoic acid. This method benefits from the pre-installed amino and mercapto functionalities at the ortho positions, facilitating the ring closure.

3.1.1. Reaction Scheme

G cluster_0 Synthesis from 2-Amino-3-mercaptobenzoic Acid 2-Amino-3-mercaptobenzoic_Acid 2-Amino-3-mercaptobenzoic Acid Diazonium_Salt Intermediate Diazonium Salt 2-Amino-3-mercaptobenzoic_Acid->Diazonium_Salt 1. NaNO2, HCl 2. (Diazotization) Target_Molecule 1,2,3-Benzothiadiazole-7-carboxylic acid Diazonium_Salt->Target_Molecule Intramolecular Cyclization

Figure 2. General scheme for the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid from 2-amino-3-mercaptobenzoic acid.

3.1.2. Experimental Protocol

  • Step 1: Diazotization: 2-Amino-3-mercaptobenzoic acid is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

  • Step 2: Intramolecular Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The proximate thiol group attacks the diazonium moiety, leading to the formation of the 1,2,3-benzothiadiazole ring system with the concomitant loss of a proton and nitrogen gas.

  • Step 3: Isolation and Purification: The product, 1,2,3-benzothiadiazole-7-carboxylic acid, often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as ethanol-water.

3.1.3. Mechanistic Insights

The key to this synthesis is the generation of the electrophilic diazonium ion in close proximity to the nucleophilic thiol group. The intramolecular nature of the subsequent cyclization is highly favored, leading to efficient formation of the five-membered thiadiazole ring fused to the benzene ring.

3.1.4. Causality Behind Experimental Choices

  • Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Acidic Medium: The acidic environment is crucial for the in situ generation of nitrous acid (from NaNO2 and HCl) and for stabilizing the diazonium salt.

  • Controlled Addition of Sodium Nitrite: Dropwise addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low, minimizing side reactions.

Synthesis via the Herz Reaction

An alternative and historically significant route to related benzothiadiazole systems is the Herz reaction. While not a direct route to the carboxylic acid, it provides a pathway to the core heterocyclic structure which can then be further functionalized. A plausible adaptation for the synthesis of a precursor to 1,2,3-benzothiadiazole-7-carboxylic acid would involve starting with an appropriately substituted aniline.

3.2.1. Conceptual Workflow

G Substituted_Aniline Substituted Aniline Herz_Salt Herz Salt Intermediate Substituted_Aniline->Herz_Salt S2Cl2 Hydrolysis Hydrolysis Herz_Salt->Hydrolysis Functional_Group_Interconversion Functional Group Interconversion Hydrolysis->Functional_Group_Interconversion Target_Molecule 1,2,3-Benzothiadiazole-7-carboxylic acid Functional_Group_Interconversion->Target_Molecule

Figure 3. Conceptual workflow for the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid via a modified Herz reaction approach.

3.2.2. Discussion

The classical Herz reaction involves the treatment of an aniline with disulfur dichloride (S2Cl2) to form a 1,2,3-benzothiadiazolium chloride (Herz salt). Subsequent hydrolysis can yield the corresponding o-aminothiophenol, which can then be diazotized and cyclized as described in section 3.1. For the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid, one would need to start with an aniline bearing a precursor to the carboxylic acid group at the meta position. The challenges with this approach include the harsh reaction conditions and the potential for side reactions, making it a less favored route for this specific target molecule compared to the more direct methods.

Quantitative Data Summary

Synthetic Route Key Reagents Typical Yield (%) Advantages Disadvantages
From 2-Amino-3-mercaptobenzoic AcidNaNO2, HCl85-95%High yielding, direct route, mild conditionsAvailability of the starting material
Modified Herz ReactionS2Cl2, subsequent functionalization reagentsVariable, multi-stepUtilizes readily available anilinesHarsh conditions, potential for side reactions, multi-step process

Conclusion and Future Perspectives

The synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid is most efficiently achieved through the diazotization and intramolecular cyclization of 2-amino-3-mercaptobenzoic acid. This method is high-yielding and proceeds under mild conditions, making it the preferred route for laboratory-scale and potentially industrial-scale production.

Future research in this area may focus on the development of more sustainable and environmentally benign synthetic methodologies. This could include the use of greener solvents, alternative diazotizing agents, or catalytic approaches to the cyclization step. Furthermore, the exploration of novel synthetic routes to access a wider range of substituted benzothiadiazole derivatives remains a fertile ground for discovery, with potential applications in the development of new agrochemicals and pharmaceuticals. The inherent biological activity of the benzothiadiazole scaffold ensures that it will continue to be a target of significant interest for synthetic and medicinal chemists.

References

  • PubChem. 1,2,3-Benzothiadiazole-7-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. [Link]

  • LookChem. 1,2,3-Benzothiadiazole-7-carboxylic acid. [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • PMC. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. [Link]

  • AIR Unimi. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • ResearchGate. Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • PubMed. Biological activity of acetylated phenolic compounds. [Link]

  • MDPI. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. [Link]

  • ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

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An In-depth Technical Guide to the Melting and Boiling Point of 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Foundational Physicochemical Properties

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, seemingly simple, are the bedrock upon which successful formulation, stability, and ultimately, therapeutic efficacy are built. This guide focuses on two such cornerstone properties—melting point and boiling point—through the lens of 2-nitro-5-thiocyanatobenzoic acid (NTCB), a reagent of significant interest in protein chemistry and bioconjugation. While the initial query specified the molecular formula C7H4N2O3S, our comprehensive investigation has identified the compound with readily available and relevant experimental data as NTCB, which possesses the molecular formula C8H4N2O4S. This guide proceeds with the scientifically supported data for NTCB, a compound widely utilized by the target audience of this paper.

This document moves beyond a mere recitation of data. As a Senior Application Scientist, the intent is to provide a holistic understanding, delving into the theoretical underpinnings of phase transitions, the meticulous experimental methodologies for their determination, and the profound implications of these properties in a pharmaceutical research and development context.

Physicochemical Identification and Properties of NTCB

2-Nitro-5-thiocyanatobenzoic acid, commonly abbreviated as NTCB, is a yellow crystalline solid. Its utility in selectively cleaving peptide bonds at the N-terminus of cysteine residues has made it a valuable tool for protein sequencing and analysis.

PropertyValueSource(s)
Molecular Formula C8H4N2O4SPubChem
Molecular Weight 224.19 g/mol PubChem
CAS Number 30211-77-9Sigma-Aldrich[1], InvivoChem[2]
Melting Point 156-157 °CSigma-Aldrich[1][3], InvivoChem[2]
Boiling Point 449 °C at 760 mmHgInvivoChem[2]

The Theoretical Framework of Phase Transitions

The melting and boiling points of a substance are not arbitrary numbers; they are precise temperatures at which the substance undergoes a phase transition, a process governed by the interplay of energy and intermolecular forces.

Intermolecular Forces and Their Influence

The transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) requires the input of energy to overcome the attractive forces between molecules. The stronger these intermolecular forces, the more energy is required, and thus, the higher the melting and boiling points.[4] For an organic molecule like NTCB, several types of intermolecular forces are at play:

  • Dipole-Dipole Interactions: The presence of polar functional groups, such as the nitro group (-NO2) and the carboxylic acid group (-COOH), creates permanent dipoles within the NTCB molecule. These dipoles align, resulting in electrostatic attractions between neighboring molecules.

  • Hydrogen Bonding: The carboxylic acid group in NTCB allows for hydrogen bonding, a particularly strong type of dipole-dipole interaction where a hydrogen atom is shared between two highly electronegative atoms (in this case, oxygen).

  • London Dispersion Forces: These are transient, weak attractions that arise from temporary fluctuations in electron distribution. While individually weak, they are present in all molecules and their cumulative effect can be significant, especially in larger molecules with greater surface area.

The relatively high melting and boiling points of NTCB are a direct consequence of the collective strength of these intermolecular forces.

Melting Point Depression: A Hallmark of Impurity

A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow temperature range of 0.5-1°C. However, the presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break the bonds and initiate melting. Consequently, an impure substance will melt at a lower temperature and over a broader range. This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a solid compound.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a critical skill in the laboratory. The following protocols outline standard, self-validating methods for these measurements.

Protocol for Melting Point Determination using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled and reproducible method for determining the melting point of a solid.

Methodology:

  • Sample Preparation:

    • Ensure the NTCB sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the Mel-Temp apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point of NTCB (around 135°C).

    • Begin heating at a moderate rate.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

Self-Validation: The sharpness of the melting point range is a key indicator of purity. A narrow range (≤ 1°C) suggests a high degree of purity. A broad or depressed melting point indicates the presence of impurities.

Caption: Workflow for Mel-Temp Melting Point Determination.

Protocol for Boiling Point Determination via Simple Distillation

For a non-volatile solid with a high boiling point like NTCB, a simple distillation setup can be adapted for an accurate measurement. However, given the high temperature, this should be performed with appropriate safety precautions and equipment. A more practical approach for small quantities is the Thiele tube method, but a simple distillation provides a more direct measurement of the boiling point at a given pressure.

Methodology:

  • Apparatus Assembly:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (heating mantle).

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample and Measurement:

    • Place a small, pure sample of NTCB in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Begin heating the sample gently.

    • As the substance heats and begins to vaporize, the vapor will rise and surround the thermometer bulb.

    • The temperature will rise and then stabilize as the vapor condenses in the condenser.

    • The constant temperature at which the liquid and vapor phases are in equilibrium is the boiling point. Record this temperature.

    • It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Self-Validation: A stable and constant temperature reading during the distillation of the bulk of the sample indicates a pure substance. Fluctuations in temperature suggest the presence of impurities with different boiling points.

G cluster_setup Apparatus Assembly cluster_procedure Procedure Assemble Assemble Simple Distillation Apparatus Position Position Thermometer Correctly Assemble->Position Add_Sample Add NTCB and Boiling Chips Position->Add_Sample Heat Apply Gentle Heat Add_Sample->Heat Observe Observe Vapor Rise and Temperature Stabilization Heat->Observe Record Record Stable Boiling Temperature and Pressure Observe->Record Result Boiling Point at Measured Pressure Record->Result Final Data

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Significance in Drug Development and Research

The melting and boiling points of a compound like NTCB are far from academic curiosities; they have direct and significant implications in the pharmaceutical sciences.

  • Purity Assessment: As detailed earlier, the melting point is a rapid and reliable indicator of purity. In drug development, ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement to guarantee safety and efficacy.

  • Solid-State Characterization: The melting point is a key parameter in characterizing the solid-state properties of a drug substance. Different crystalline forms (polymorphs) of the same compound can have different melting points, which in turn can affect solubility, dissolution rate, and bioavailability.

  • Formulation Development: Knowledge of the melting point is crucial for formulation strategies. For example, in hot-melt extrusion processes, the melting behavior of the API and excipients dictates the processing temperature.

  • Stability and Storage: The thermal stability of a compound is related to its melting and boiling points. A high melting point often suggests a more stable solid lattice. This information is vital for determining appropriate storage conditions and predicting the shelf-life of a drug substance.

  • Process Chemistry: The boiling point is a critical parameter in the purification of compounds via distillation. In a manufacturing setting, precise knowledge of the boiling point allows for the efficient removal of solvents and impurities.

Conclusion

The melting and boiling points of 2-nitro-5-thiocyanatobenzoic acid are not merely data points but are integral to its identity, purity, and application in research and pharmaceutical development. A thorough understanding of the theoretical principles behind these properties, coupled with rigorous experimental determination, empowers scientists to utilize this valuable reagent with precision and confidence. This guide has aimed to provide a comprehensive and authoritative overview, bridging the gap between fundamental theory and practical application for the modern researcher.

References

  • Saskia, K. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Introductory Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved February 6, 2026, from [Link]

  • ChemTalk. (n.d.). Effects of Intermolecular Forces. Retrieved February 6, 2026, from [Link]

  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved February 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 6, 2026, from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 6, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 6, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 6, 2026, from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Simple Distillation. Retrieved February 6, 2026, from [Link]

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The Medicinal Chemistry of C7H4N2O3S: 5-Nitro-1,3-benzoxazole-2(3H)-thione and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of C7H4N2O3S (5-Nitro-1,3-benzoxazole-2(3H)-thione) in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the C7H4N2O3S Chemical Space

In the precise lexicon of medicinal chemistry, the molecular formula C7H4N2O3S represents a specific class of bicyclic heterocycles characterized by a fused benzene-azole system substituted with nitro and thione/carbonyl functionalities. While the formula is isomeric with several theoretical structures, it most prominently identifies 5-Nitro-1,3-benzoxazole-2(3H)-thione (also known as 5-nitro-2-mercaptobenzoxazole).

This compound serves as a critical privileged scaffold —a molecular framework capable of providing ligands for diverse biological receptors. Unlike the sweetener saccharin (C7H5NO3S), which differs by one proton and the oxidation state of sulfur, C7H4N2O3S derivatives are pivotal intermediates in the synthesis of NOX4 inhibitors , antimicrobial agents, and fluorescent biological probes.

Key Isomers of C7H4N2O3S
Isomer NameStructure ClassMedicinal Relevance
5-Nitro-1,3-benzoxazole-2(3H)-thione BenzoxazolePrimary Target. Precursor for NOX4 inhibitors; antimicrobial scaffold.
5-Nitro-1,2-benzisothiazol-3(2H)-one BenzisothiazoleBiocide derivative; structural analog to saccharin.
4-(5-Nitro-2-furyl)thiazole Nitrofuryl-thiazoleToxicology research; carcinogenic analog of nitrofurans.[1][2]

This guide focuses on 5-Nitro-1,3-benzoxazole-2(3H)-thione due to its validated utility in modern drug discovery workflows.

Discovery and Synthetic History

The discovery of nitro-substituted benzoxazole-2-thiones dates back to the early 20th-century exploration of vulcanization accelerators and dye intermediates. However, their elevation to medicinal chemistry staples occurred with the realization that the benzoxazole-2-thione core mimics the purine and pyrimidine bases of DNA, allowing for intercalation and enzyme inhibition.

The Pharmacophore Evolution
  • Early Era (1950s-1970s): Initial screening identified the benzoxazole-2-thione core as having weak bacteriostatic properties. The addition of the 5-nitro group significantly enhanced biological activity by increasing the acidity of the N-H proton (pKa modulation) and providing a handle for redox-activation (similar to metronidazole).

  • Modern Era (2000s-Present): High-Throughput Screening (HTS) identified C7H4N2O3S as a "hit" fragment for NADPH Oxidase 4 (NOX4) inhibition. NOX4 is a key enzyme in the generation of Reactive Oxygen Species (ROS) driving fibrosis in the liver and lungs.

Mechanistic Role in Drug Design

The C7H4N2O3S scaffold functions as a bioisostere for amide or carboxylic acid moieties. Its ability to exist in a thione-thiol tautomeric equilibrium allows it to interact with metal centers (e.g., Zn²⁺ in metalloenzymes) or form specific hydrogen bond networks within active sites.

Tautomerism cluster_0 Reactivity Profile Thione Thione Form (N-H, C=S) Dominant in solid state Thiol Thiol Form (N=C, S-H) Reactive nucleophile Thione->Thiol  Tautomerization   N_Alk N-Alkylation Thione->N_Alk Coord Metal Coordination (Zn, Cu) Thione->Coord S_Alk S-Alkylation (Thioethers) Thiol->S_Alk

Caption: Tautomeric equilibrium of C7H4N2O3S driving its diverse reactivity in medicinal synthesis.

Medicinal Applications and SAR

NOX4 Inhibition and Anti-Fibrotic Agents

The most significant recent application of C7H4N2O3S is its use as a building block for NOX4 inhibitors . Fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis) are driven by excessive H₂O₂ production by NOX4.

  • Mechanism: The benzoxazole scaffold serves as an anchor in the NADPH binding pocket of NOX4.

  • Derivatization: The 2-thione group is often converted to a thioether or amide linker to extend the molecule into the hydrophobic region of the enzyme.

  • SAR Insight: The 5-nitro group is electron-withdrawing, reducing the electron density of the ring system, which enhances π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein.

Antimicrobial and Antifungal Activity

Derivatives of 5-nitro-1,3-benzoxazole-2(3H)-thione exhibit broad-spectrum activity against Gram-positive bacteria and Candida species.

  • Mode of Action: Similar to nitrofurans, the 5-nitro group can be enzymatically reduced by bacterial nitroreductases to form reactive nitroso/hydroxylamine intermediates that damage DNA.

  • Synergy: These compounds often show synergistic effects when combined with traditional azole antifungals.

Experimental Protocols

Protocol A: Synthesis of 5-Nitro-1,3-benzoxazole-2(3H)-thione

This protocol describes the cyclization of 2-amino-4-nitrophenol, the standard method for generating high-purity C7H4N2O3S.

Reagents:

  • 2-Amino-4-nitrophenol (1.0 eq)

  • Potassium Ethyl Xanthate (1.2 eq) or Carbon Disulfide (CS₂)

  • Ethanol (Solvent)

  • Reflux setup

Methodology:

  • Dissolution: Dissolve 15.4 g (0.1 mol) of 2-amino-4-nitrophenol in 150 mL of absolute ethanol.

  • Addition: Add 19.2 g (0.12 mol) of potassium ethyl xanthate.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the thione forms.

    • Note: Evolution of H₂S gas may occur; perform in a well-ventilated fume hood.

  • Workup: Cool the reaction mixture to room temperature. Acidify with 1M HCl to pH 3–4 to precipitate the product.

  • Purification: Filter the yellow/orange precipitate. Recrystallize from ethanol/water (1:1).

  • Validation:

    • Melting Point: Expect 245–248°C.

    • MS (ESI): [M-H]⁻ calculated for C7H3N2O3S: 195.0; found: 195.1.

Protocol B: S-Alkylation for Library Generation

To utilize C7H4N2O3S as a scaffold for NOX4 inhibitors:

  • Deprotonation: Dissolve 5-nitro-1,3-benzoxazole-2(3H)-thione (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir for 30 min at RT.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide derivative) (1.1 eq).

  • Reaction: Stir at 60°C for 3 hours.

  • Isolation: Pour into ice water. Filter the S-alkylated solid.

  • Selectivity Check: Confirm S-alkylation vs N-alkylation using ¹H NMR (S-alkyl protons typically appear at δ 4.5–4.8 ppm).

Visualizing the Pathway: From Precursor to Drug Candidate

The following diagram illustrates the transformation of the C7H4N2O3S core into bioactive molecules.

SynthesisPath Precursor 2-Amino-4-nitrophenol (Starting Material) Core C7H4N2O3S (5-Nitro-1,3-benzoxazole-2-thione) SCAFFOLD Precursor->Core Cyclization (Reflux) Reagent CS2 / Xanthate (Cyclizing Agent) Reagent->Core + Path1 Pathway A: S-Alkylation (+ R-X, Base) Core->Path1 Path2 Pathway B: Nitro Reduction (Fe/HCl) Core->Path2 Product1 S-Substituted Thioethers (NOX4 Inhibitors) Path1->Product1 SAR Optimization Product2 5-Aminobenzoxazole-2-thione (Fluorescent Probes) Path2->Product2 Functionalization

Caption: Synthetic divergence of the C7H4N2O3S scaffold into therapeutic and diagnostic agents.

References

  • PubChem. (2025).[3] Compound Summary: C7H4N2O3S (Various Isomers).[4] National Library of Medicine. Retrieved from [Link]

  • El Kihel, A., et al. (1999). Halogenation and Nitration of Substituted Benzimidazoles. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of Zinc Saccharinate Complexes. Retrieved from [Link]

Sources

Methodological & Application

catalytic hydrogenation procedures involving C7H4N2O3S

Precision Catalytic Hydrogenation of Nitro-Benzisothiazolinones ( )

Part 1: Executive Summary & Chemical Context[1]

The Challenge: Sulfur Poisoning & Selectivity

The catalytic hydrogenation of 5-nitro-1,2-benzisothiazol-3(2H)-one (



5-amino-1,2-benzisothiazol-3(2H)-one

However, the presence of the isothiazolone ring introduces a heterocyclic sulfur atom. While oxidized sulfur (sulfones/sulfonamides) is generally inert to catalyst poisoning, the divalent sulfur in the isothiazole ring can irreversibly bind to active sites on standard Palladium (Pd) or Platinum (Pt) catalysts. Furthermore, standard hydrogenation conditions often lead to the accumulation of arylhydroxylamines (

The Solution Strategy

This guide details two distinct protocols designed to overcome these barriers:

  • Protocol A (High-Selectivity): Utilizes a Pt/C catalyst modified with Vanadium , which accelerates the rate-limiting reduction of the hydroxylamine intermediate, preventing its accumulation.

  • Protocol B (High-Tolerance): Utilizes Sulfided Platinum (Pt(S)/C) , a catalyst pre-poisoned with sulfur to prevent further deactivation by the substrate, ensuring process stability.

Part 2: Mechanistic Pathway & Logic

Understanding the reaction pathway is vital for troubleshooting. The reduction does not occur in a single step; it proceeds through a cascade.

Reaction Pathway Diagram[2]

ReactionPathwaycluster_catalystCatalyst RoleNitroNitro-BIT(C7H4N2O3S)NitrosoNitroso Intermediate(Transient)Nitro->Nitroso+ H2RingOpenRing-OpenedBy-productsNitro->RingOpenOver-hydrogenation(Pd/C, High P)HydroxylHydroxylamine(Accumulation Risk)Nitroso->Hydroxyl+ H2AmineAmino-BIT(Target Product)Hydroxyl->Amine+ H2 (Rate Limiting)AzoxyAzoxy/Azo Dimers(Impurity)Hydroxyl->AzoxyCondensation(High pH/Temp)VanadiumVanadium PromoterAccelerates Hydroxyl -> AmineVanadium->Hydroxyl

Caption: Stepwise reduction pathway of Nitro-BIT. The Vanadium promoter specifically targets the bottleneck step (Hydroxylamine to Amine).

Part 3: Experimental Protocols

Protocol A: Pt/C + Vanadium (The "Clean" Method)

Best for: High purity requirements, minimizing hydroxylamine impurities.

Rationale: Platinum is less prone to ring-opening than Palladium. The addition of Vanadium (often as ammonium metavanadate or vanadium oxide) acts as an oxophilic promoter, activating the N-O bond of the hydroxylamine intermediate for rapid reduction.

Materials:

  • Substrate: 5-Nitro-1,2-benzisothiazol-3(2H)-one (10 mmol, 1.96 g)

  • Catalyst: 5% Pt/C (dry basis, 1% loading by weight of substrate)

  • Promoter: Ammonium Metavanadate (

    
    ) or Vanadium(IV) oxide (0.1% loading)
    
  • Solvent: Methanol or THF (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or cylinder)
    

Step-by-Step Procedure:

  • Charge: In a 100 mL Hastelloy or stainless steel autoclave (or heavy-walled glass pressure vessel), dissolve 1.96 g of substrate in 40 mL Methanol.

  • Catalyst Addition: Add 20 mg of 5% Pt/C and 2 mg of

    
    .
    
    • Critical: Add catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
     bar), then with Hydrogen (
    
    
    bar).
  • Reaction: Pressurize to 5 bar (72 psi)

    
    . Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: The reaction is typically exothermic. Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 2-4 hours).
    
  • Work-up: Cool to room temperature. Vent

    
    . Flush with 
    
    
    . Filter the catalyst through a Celite pad (keep wet to avoid fire hazard). Evaporate solvent to yield the amine.
Protocol B: Sulfided Platinum (The "Robust" Method)

Best for: Feedstocks containing free sulfur impurities or highly sensitive heterocyclic rings.

Rationale: Sulfided catalysts (

Materials:

  • Catalyst: 5% Pt(S)/C (commercially available sulfided platinum).

  • Solvent: Ethanol or Methanol.

  • Conditions: Higher pressure is required due to lower catalyst activity.

Step-by-Step Procedure:

  • Charge: Dissolve 10 mmol substrate in 50 mL Ethanol.

  • Catalyst: Add 100 mg 5% Pt(S)/C (5 wt% loading relative to substrate). Note the higher loading compared to Protocol A.

  • Reaction: Pressurize to 10-15 bar

    
    . Heat to 70-80°C .
    
  • Work-up: Filter and concentrate.

Part 4: Data Analysis & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Pt/V)Protocol B (Pt-Sulfided)Standard Pd/C (Not Recommended)
Catalyst Loading Low (1 wt%)High (3-5 wt%)Medium (2-3 wt%)
Pressure Mild (3-5 bar)High (10-15 bar)Mild (1-3 bar)
Temperature 50°C80°C25-40°C
Reaction Time Fast (2-4 h)Slow (6-10 h)Variable
Hydroxylamine < 0.1% (Excellent)< 1.0% (Good)High (> 5%)
Ring Opening MinimalNoneHigh Risk
S-Poisoning Moderate ResistanceImmune Severe
Troubleshooting Guide
  • Problem: Reaction Stalls at 60-70% conversion.

    • Cause: Catalyst poisoning by sulfur or accumulation of hydroxylamine inhibiting the surface.

    • Fix: Switch to Protocol B (Sulfided catalyst) or increase temperature by 10°C. Do not add more standard catalyst; it will poison immediately.

  • Problem: Formation of colored azo-dimers.

    • Cause: Reaction medium is too basic or temperature is too high during the nitroso/hydroxylamine stage.

    • Fix: Ensure solvent is neutral. If using Protocol A, ensure Vanadium is present to speed up the reduction of the hydroxylamine intermediate.

  • Problem: Ring Opening (Loss of Sulfur).

    • Cause: Over-hydrogenation.

    • Fix: Stop reaction immediately upon theoretical

      
       uptake. Avoid Pd/C. Lower the pressure.
      

Part 5: Safety & Handling

  • Catalyst Pyrophoricity: Dry Pt/C and Pd/C are pyrophoric. Always keep the filter cake wet with water or solvent after filtration. Dispose of in a dedicated metal waste container containing water.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge. Leak check all autoclaves before heating.

  • Toxic Intermediates: Arylhydroxylamines are potential mutagens and skin sensitizers. Handle all reaction mixtures with double gloves and in a fume hood.

Part 6: References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews.

  • Ciba Specialty Chemicals. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. (Describes the Pt/Vanadium system).

  • Mitsudome, T., et al. (2012). Metal-Support Interactions in Catalysis for Selective Hydrogenation. Journal of the American Chemical Society.

  • Studer, M., et al. (2000). Hydrogenation of Nitroarenes: The Hydroxylamine Accumulation Issue. Advanced Synthesis & Catalysis.

bioconjugation methods using C7H4N2O3S linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cysteine-Selective Bioconjugation using Nitro-Benzisothiazolinone (Nitro-BIT) Scaffolds

Executive Summary

This Application Note details the utility and protocol for using Nitro-1,2-benzisothiazol-3(2H)-one (Nitro-BIT, Formula: C7H4N2O3S ) as a highly specific, reversible cysteine-reactive linker. While maleimides remain the industry standard for thiol conjugation, they suffer from irreversible hydrolysis and potential ring-opening instability.[1] The Nitro-BIT scaffold offers a distinct chemical alternative: it reacts with thiols via a nucleophilic ring-opening mechanism to form a stable, yet chemically reversible, mixed disulfide bond.[1]

This guide targets researchers in Antibody-Drug Conjugate (ADC) development, proteomic profiling, and covalent inhibitor design who require a "catch-and-release" bioconjugation strategy or enhanced electrophilicity driven by the nitro-substituted core.

Chemical Identity & Mechanism

The molecule C7H4N2O3S refers to the nitro-substituted derivative of 1,2-benzisothiazol-3-one (BIT). The electron-withdrawing nitro group (typically at the 5- or 6-position) significantly increases the electrophilicity of the sulfur atom within the isothiazolone ring, accelerating the reaction with biological thiols compared to the unsubstituted parent compound.

The "Warhead" Mechanism

Unlike alkyl halides (SN2) or maleimides (Michael addition), Nitro-BIT reagents function via nucleophilic attack on the sulfur atom , leading to heterocycle ring opening.[1]

  • Recognition: The Protein-Cys thiolate anion approaches the electrophilic sulfur of the Nitro-BIT.

  • Ring Opening: The S-N bond cleaves.

  • Conjugation: A mixed disulfide bond is formed between the protein and the linker.[1] The original amide nitrogen of the BIT ring is protonated (or substituted) and remains part of the leaving group structure, now tethered via the disulfide.

Key Advantage: The resulting linkage is a disulfide .[1] This allows for the controlled release of the payload using reducing agents (e.g., DTT, TCEP), a critical feature for cleavable ADCs and reversible proteomic probes.[1]

Visualization: Reaction Pathway

The following diagram illustrates the bioconjugation logic, contrasting the Nitro-BIT pathway with standard maleimide chemistry.

NitroBIT_Mechanism cluster_0 Chemical Advantages Protein Protein-SH (Nucleophile) Transition Tetrahedral Intermediate Protein->Transition pH 7.2-8.0 NitroBIT Nitro-BIT Reagent (C7H4N2O3S) NitroBIT->Transition S-N Bond Attack Conjugate Conjugate (Mixed Disulfide) Transition->Conjugate Ring Opening Release Payload Release (Reductive Cleavage) Conjugate->Release + DTT/TCEP (Reversibility) Adv1 Tunable Reactivity (Nitro Group) Adv1->NitroBIT Adv2 No Hydrolysis Side-Products Adv2->Conjugate

Caption: Mechanism of Nitro-BIT bioconjugation showing nucleophilic attack, ring opening, and reversible disulfide formation.

Experimental Protocol

Materials Required
  • Nitro-BIT Linker: 5-Nitro-1,2-benzisothiazol-3(2H)-one functionalized with payload (e.g., via the benzene ring or N-substitution if using a prodrug strategy).

  • Target Protein: Purified protein with available free cysteine (reduced).[1]

  • Conjugation Buffer: PBS (100 mM Sodium Phosphate, 150 mM NaCl), pH 7.4. Avoid buffers containing primary amines if using N-acyl variants, though BIT itself is thiol-selective.

  • Solvent: Anhydrous DMSO or DMF.[1]

  • Quenching Agent: Cysteine or Glutathione (100 mM stock).[1]

Step-by-Step Conjugation Workflow
  • Protein Preparation:

    • Ensure the protein cysteine is reduced.[1] If necessary, treat with 10 mM TCEP for 30 min, then remove TCEP via desalting column (Zeba Spin or PD-10).[1]

    • Adjust protein concentration to 1–5 mg/mL in Conjugation Buffer (pH 7.4).[1]

  • Reagent Activation:

    • Dissolve the Nitro-BIT reagent in DMSO to a concentration of 10 mM.

    • Note: The Nitro-BIT core is hydrophobic; ensure the final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent protein precipitation.

  • Conjugation Reaction:

    • Add the Nitro-BIT reagent to the protein solution.

    • Stoichiometry: Use a 3- to 10-fold molar excess of reagent over protein thiols.[1]

    • Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours in the dark.

    • Monitoring: The reaction can often be monitored by UV-Vis if the Nitro-BIT chromophore shifts absorbance upon ring opening (typically near 300–350 nm).

  • Quenching:

    • Add excess Cysteine (final 10 mM) to quench unreacted Nitro-BIT. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagent and byproducts using Size Exclusion Chromatography (SEC) or dialysis against storage buffer.[1]

Validation Parameters
ParameterMethodExpected Outcome
Conjugation Efficiency LC-MS (Q-TOF or Orbitrap)Mass shift corresponding to + [Linker_MW] (Ring opens, no atoms lost).
Selectivity Trypsin Digest + Peptide MappingModification observed only at Cysteine residues, not Lysine.[1]
Reversibility SDS-PAGE (+/- DTT)Non-reducing: Band shift (Conjugate). Reducing: Band returns to native MW (Linker released).

Critical Analysis & Troubleshooting

Comparison with Maleimide
FeatureMaleimideNitro-BIT (C7H4N2O3S)
Linkage Type Thioether (C-S-C)Mixed Disulfide (C-S-S-C)
Stability Stable (can hydrolyze)Stable in plasma; Cleavable by reduction
Reversibility IrreversibleReversible (Chemical Switch)
Reactivity FastTunable (Nitro group enhances rate)
Troubleshooting Guide
  • Low Conjugation Yield:

    • Cause: Oxidized protein thiols (dimers).[1]

    • Solution: Pre-treat with TCEP; verify free sulfhydryl content using Ellman’s Reagent.[1]

    • Cause: pH too low.[1]

    • Solution: Increase pH to 8.0 to increase the fraction of reactive thiolate anions.[1]

  • Precipitation:

    • Cause: Hydrophobic Nitro-BIT linker.[1]

    • Solution: Append a PEG spacer to the Nitro-BIT core to improve solubility.

Advanced Applications

  • Zinc Finger Ejection (Antiviral): Nitro-BIT compounds are potent electrophiles that can eject zinc ions from the Cys-rich zinc finger domains of retroviral nucleocapsid proteins (e.g., HIV-1 NCp7). This results in the loss of viral replication capability.[1]

    • Protocol Adaptation: Incubate virus or protein with Nitro-BIT; monitor Zn2+ release using a fluorescent zinc indicator (e.g., FluoZin-3).[1]

  • Native Chemical Tagging: The Nitro-BIT scaffold can be used to introduce bio-orthogonal handles (e.g., Azides, Alkynes) onto surface cysteines.[1] Once the disulfide is formed, the handle is available for Click Chemistry (CuAAC or SPAAC).[1]

References

  • Structural Characterization of Nitro-BIT: Title: Crystal structure of 6-nitro-1,2-benzisothiazol-3(2H)-one. Source: PubChem / ResearchGate Crystallography Data.[1] Link:

  • Biocidal and Reactivity Mechanism: Title: Procoagulant Effects of Isothiazolinone Biocides in Platelets (Mechanism of Thiol Interaction).[1] Source: MDPI (Int. J. Mol.[1] Sci). Link:[Link][2]

  • Saccharin-Based Bioconjugation Context: Title: Saccharin derivatives as inhibitors of interferon-mediated inflammation (Structure-Activity Relationships).[3][4] Source: Journal of Medicinal Chemistry (ACS).[1] Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of C₇H₄N₂O₃S Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for Nitro-1,2-benzisothiazol-3(2H)-one Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The target molecule C₇H₄N₂O₃S is identified as Nitro-1,2-benzisothiazol-3(2H)-one (likely the 5-nitro or 6-nitro isomer, depending on your starting anthranilic acid precursor).[1] This compound is a critical scaffold in the development of caspase inhibitors, antiviral agents, and novel biocides.[1]

Low reaction yields in this synthesis are typically caused by three specific failure points in the Disulfide Route (the industry standard for nitro-derivatives):

  • Hydrolysis of the Sulfenyl Chloride Intermediate: The electrophilic -SCl species is highly moisture-sensitive.[1]

  • Incomplete Cyclization: Competitive formation of the acyclic amide rather than the closed isothiazolone ring.[1]

  • Thermal Degradation: The nitro group destabilizes the ring at high temperatures (>80°C) during the final workup.[1]

This guide provides a diagnostic matrix, a corrected protocol, and a troubleshooting flowchart to recover your yield.

Part 1: Diagnostic Matrix (Yield & Purity)

Compare your current experimental symptoms with this matrix to identify the root cause.

SymptomProbable CauseTechnical ExplanationCorrective Action
Sticky/Tar-like Product Polymerization of Sulfenyl ChlorideThe intermediate 2-(chlorocarbonyl)-nitrobenzenesulfenyl chloride is unstable.[1] If left too long or heated >50°C before ammonolysis, it polymerizes.[1]Action: Proceed to ammonolysis immediately after chlorination. Do not store the intermediate.
Low Yield (<40%) Hydrolysis of -SClMoisture ingress converts the sulfenyl chloride (-SCl) back to the disulfide or sulfinic acid, preventing cyclization.[1]Action: Use anhydrous toluene/DCM.[1] Dry glassware at 120°C. Install a CaCl₂ drying tube.[1]
High Melting Point (>250°C) Disulfide ContaminationIncomplete cleavage of the dithio-precursor.[1] The starting material (Nitro-DTBA) has co-precipitated.[1]Action: Verify SO₂Cl₂ or Cl₂ stoichiometry. Ensure full dissolution before adding ammonia.[1]
Product Dissolves in Water Ring Opening (Hydrolysis)High pH (>11) or high temp during workup opens the isothiazole ring to form the salt of the mercapto-amide.[1]Action: Keep workup pH between 1.0 and 3.0 to precipitate the free base.[1] Avoid boiling in alkaline solution.[1]

Part 2: Optimized Experimental Protocol

Method: Oxidative Chlorination-Cyclization (Disulfide Route) Target: 5-Nitro-1,2-benzisothiazol-3(2H)-one Scale: 10 mmol basis[1]

Precursor Activation (Chlorination)[1]
  • Reagents: 5,5'-Dinitro-2,2'-dithiodibenzoic acid (DTBA-NO2), Thionyl Chloride (SOCl₂), DMF (cat.).[1]

  • Step: Suspend DTBA-NO2 in anhydrous toluene. Add 2.5 eq SOCl₂ and 1 drop DMF.[1] Reflux until gas evolution ceases (approx. 2-3h).[1]

  • Critical Checkpoint: The solution must become clear. If solids remain, the acid chloride has not formed.[1]

  • Yield Tip: Evaporate excess SOCl₂ under vacuum strictly to dryness to remove acidic byproducts that interfere with the next step.[1]

Sulfenyl Chloride Formation (Cleavage)
  • Reagents: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).[1]

  • Step: Redissolve the acid chloride residue in dry Dichloroethane (DCE).[1] Cool to 0°C. Add 1.1 eq SO₂Cl₂ dropwise.

  • Mechanism: This cleaves the S-S bond to form 2-(chlorocarbonyl)-4-nitrobenzenesulfenyl chloride .[1]

  • Visual Cue: The solution typically shifts from pale yellow to deep orange/red.[1]

Cyclization (Ammonolysis)
  • Reagents: Anhydrous Ammonia (NH₃ gas) or concentrated NH₄OH (if temperature is controlled).[1]

  • Step:

    • Cool the sulfenyl chloride solution to -5°C to 0°C (Ice/Salt bath).

    • Sparge NH₃ gas slowly into the headspace, or add NH₄OH dropwise while maintaining T < 5°C.

    • Why: The Nitrogen attacks the Carbonyl (forming amide) and the Sulfur (displacing Cl) to close the ring.[1]

    • Stir for 1h at 0°C, then allow to warm to Room Temp (25°C).

Isolation
  • Acidify the mixture to pH 2 with HCl.[1] The Nitro-BIT is acidic (pKa ~8) and will precipitate as a solid in acidic media.[1]

  • Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).[1]

Part 3: Visualization & Logic

Pathway Analysis: Where Yield is Lost

G Start Nitro-DTBA (Disulfide Precursor) Inter1 Bis(Acid Chloride) (Sensitive to Moisture) Start->Inter1 SOCl2, Reflux (-SO2, -HCl) Inter2 Sulfenyl Chloride (Highly Reactive -SCl) Inter1->Inter2 Cl2 or SO2Cl2 (S-S Cleavage) Product Nitro-BIT (C7H4N2O3S) Inter2->Product NH3, 0°C (Cyclization) Side1 Hydrolysis (Return to Start) Inter2->Side1 H2O Ingress Side2 Acyclic Amide (Ring Failure) Inter2->Side2 Temp > 10°C (Amidation only)

Caption: Synthesis pathway of Nitro-1,2-benzisothiazol-3(2H)-one showing critical moisture and temperature failure points.

Troubleshooting Logic Tree

Troubleshooting Q1 Is the yield < 50%? Q2 Is the product tarry? Q1->Q2 Yes Sol4 Check pH. Precipitate at pH 2. Q1->Sol4 No (Yield OK, Purity Low) Q3 Did you use aqueous NH3? Q2->Q3 No (Just low mass) Sol2 Temp too high during NH3 add. Keep T < 0°C. Q2->Sol2 Yes (Polymerization) Sol1 Check -SCl formation. Use fresh SO2Cl2. Q3->Sol1 No (Reagents suspect) Sol3 Hydrolysis occurred. Switch to NH3 gas. Q3->Sol3 Yes

Caption: Decision tree for diagnosing low yield or purity issues in Nitro-BIT synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the "Green" oxidative cyclization (Mercaptobenzamide + O₂) for the Nitro derivative? A: It is possible but challenging.[1] The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom, making the oxidative closure slower than with unsubstituted BIT.[1] If you choose this route, you must use a Copper (CuI) catalyst and maintain high O₂ pressure (0.2 MPa) in ethanol [3].[1] However, the Sulfenyl Chloride route described above generally offers higher conversion for nitro-substituted variants.[1]

Q: My product turns yellow/brown upon drying. Is it degrading? A: Nitro-BIT is naturally a pale yellow solid.[1] However, deepening color suggests the presence of free sulfur or azo-coupling byproducts .[1]

  • Fix: Wash the crude solid with warm Carbon Tetrachloride (CCl₄) or Toluene (if solubility permits) to remove sulfur impurities before recrystallization.[1]

Q: Why do I need to acidify the final mixture? A: In the presence of excess ammonia, the product exists as the ammonium salt (soluble in water).[1] You must lower the pH to ~2.0 to protonate the nitrogen (N-H) and force the neutral benzisothiazolone to precipitate out of the aqueous solution [1].[1]

References

  • Vertex AI Search. (2025).[1] Method for synthesizing 1,2-benzisothiazolin-3-one (CN103130738A).[1] Google Patents. 2[1][3][4][5][2]

  • Vertex AI Search. (2025).[1] Method for producing 1,2-benzisothiazol-3-ones (EP0657438B1).[1][6] European Patent Office.[1][6] 6

  • ChemicalBook. (2024).[1][4][7] 1,2-Benzisothiazol-3(2H)-one synthesis and yield optimization. 1[1][3][4][5][2][6]

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One Derivatives. 3[1][3][4][5][2][6]

Sources

Technical Support Center: Troubleshooting the Aqueous Degradation of C7H4N2O3S Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with heterocyclic compounds of the molecular formula C7H4N2O3S. This guide is structured to provide in-depth troubleshooting for common degradation issues encountered in aqueous solutions. For the purpose of providing specific and actionable advice, this document will focus on a representative molecule, 4-hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid, which we will refer to as "Thiadiazole Carboxylic Acid" (TCA). The principles and methodologies discussed are broadly applicable to other isomers and related structures.

Section 1: Frequently Asked Questions (FAQs) about TCA Degradation

This section addresses the most common initial questions regarding the stability of TCA in aqueous environments.

Q1: My TCA solution is changing color. What does this indicate?

A change in the color of your TCA solution, often to a yellow or brown hue, is a primary indicator of degradation. This is frequently linked to the formation of chromophoric degradation products resulting from photolytic or oxidative stress. It is crucial to immediately investigate the cause to ensure the integrity of your experiments.

Q2: I'm observing a drop in the concentration of TCA in my stock solution over time. What are the likely causes?

A decrease in TCA concentration suggests instability under your current storage conditions. The primary culprits are typically hydrolysis, photolysis, or oxidation. The rate of degradation will be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents in your solvent or buffer.

Q3: Can the buffer I use affect the stability of TCA?

Absolutely. The pH and composition of your buffer system can significantly impact the hydrolytic stability of TCA. For instance, buffers with nucleophilic species can directly participate in the degradation of the molecule. It is advisable to consult literature on the stability of similar heterocyclic compounds to select an appropriate buffer system.

Q4: Is TCA sensitive to light?

Yes, many thiazole and benzothiadiazole derivatives are known to be susceptible to photo-degradation.[1] Exposure to ambient laboratory light or UV radiation can lead to the formation of photo-degradation products.[1] It is recommended to work with TCA in amber vials or under low-light conditions to minimize this effect.

Q5: What are the common degradation products of compounds like TCA?

Degradation of sulfonamide-containing structures, which are related to TCA, can result in a variety of products depending on the degradation pathway.[2][3] For example, hydrolysis might lead to the opening of the thiadiazole ring, while oxidation could modify the aromatic ring or sulfur atom. Identifying these degradation products is a key step in understanding the degradation pathway and is typically achieved using techniques like LC-MS/MS.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to identifying and resolving specific degradation issues.

Guide 1: Investigating Unexpected Loss of Potency or Activity

If you observe a diminished biological or chemical activity of your TCA solution, it is essential to systematically investigate potential degradation.

Step 1: Confirm Analyte Concentration

First, re-analyze the concentration of your TCA stock solution using a validated analytical method, such as HPLC-UV. This will confirm if the observed loss of activity is due to a decrease in the concentration of the active compound.

Step 2: Forced Degradation Study

To identify the likely cause of degradation, a forced degradation study is recommended.[4][5] This involves subjecting your TCA solution to a variety of stress conditions to accelerate degradation and identify the primary degradation pathways.

Table 1: Recommended Conditions for a Forced Degradation Study of TCA

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60°C for 24-48 hoursTo assess stability in alkaline conditions.
Oxidation 3% H2O2, room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Photolysis Exposure to UV light (e.g., 254 nm) and visible light, room temperatureTo determine light sensitivity.
Thermal Stress 60°C in the dark for 48 hoursTo assess thermal stability.

Step 3: Analyze Degradation Products

Analyze the samples from the forced degradation study using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). This will allow you to separate and identify the major degradation products formed under each stress condition.

dot

Caption: Workflow for investigating loss of TCA potency.

Guide 2: Addressing Solution Discoloration

Discoloration is a visual cue of degradation. This guide will help you pinpoint the cause and prevent it.

Step 1: Spectroscopic Analysis

Acquire a UV-Vis spectrum of the discolored solution and compare it to a freshly prepared solution of TCA. The appearance of new absorption bands can provide clues about the nature of the chromophoric degradation products.

Step 2: Evaluate Environmental Factors

Review the storage and handling conditions of your TCA solution. Pay close attention to:

  • Light Exposure: Was the solution exposed to direct sunlight or strong laboratory light?

  • Oxygen Exposure: Was the container properly sealed? Could atmospheric oxygen have contributed to oxidation?

  • Temperature: Was the solution stored at the recommended temperature?

Step 3: Implement Protective Measures

Based on your evaluation, implement the following protective measures:

  • Light Protection: Store TCA solutions in amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.

  • Controlled Temperature: Store solutions at the recommended temperature, typically refrigerated or frozen.

dot

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation A Solution Discoloration Observed B UV-Vis Spectroscopic Analysis A->B C Review Storage & Handling Conditions (Light, O2, Temp) A->C D Use Amber Vials / Light Protection C->D E Purge with Inert Gas (N2/Ar) C->E F Store at Recommended Temperature C->F

Caption: Troubleshooting guide for TCA solution discoloration.

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments mentioned in this guide.

Protocol 1: Stability-Indicating HPLC Method for TCA

This protocol outlines a general method for developing a stability-indicating HPLC method for TCA. The specific parameters may need to be optimized for your particular instrumentation and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector and a mass spectrometer (optional but recommended).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

3. Gradient Elution:

  • A gradient elution is recommended to ensure separation of the parent compound from its degradation products. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

4. Detection:

  • Set the UV detector to the wavelength of maximum absorbance for TCA. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and for peak purity analysis.

5. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Protocol 2: Sample Preparation for Forced Degradation Studies

1. Stock Solution Preparation:

  • Prepare a stock solution of TCA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Sample Preparation:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2.

  • Photolysis: Place 1 mL of the stock solution in a clear vial and expose it to light. Prepare a control sample wrapped in foil.

  • Thermal Stress: Place 1 mL of the stock solution in an oven at the desired temperature. Prepare a control sample stored at the recommended temperature.

3. Time Points and Neutralization:

  • Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

Section 4: Concluding Remarks

The stability of C7H4N2O3S compounds like TCA in aqueous solutions is a critical factor in ensuring the reliability and reproducibility of research and development activities. By understanding the potential degradation pathways and implementing systematic troubleshooting and preventative measures, researchers can maintain the integrity of their experimental results. This guide provides a foundational framework for addressing common stability challenges. For further in-depth information, consulting the primary literature on related chemical structures is highly recommended.

References

  • 2-Amino-5-Nitrothiazole - OEHHA . Available at: [Link]

  • Saccharin - Wikipedia . Available at: [Link]

  • 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) - Inchem.org . Available at: [Link]

  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem . Available at: [Link]

  • Synthesis of Novel Saccharin Derivatives - MDPI . Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate . Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed . Available at: [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate . Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry . Available at: [Link]

  • Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - Frontiers . Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH . Available at: [Link]

  • Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - NIH . Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate . Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH . Available at: [Link]

  • Hydrolytic Stability of Saccharin - ResearchGate . Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate . Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed . Available at: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed . Available at: [Link]

  • 4-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid | C7H4N2O3S - PubChem . Available at: [Link]

  • 4-hydroxy-3-nitrobenzonitrile (C7H4N2O3) - PubChemLite . Available at: [Link]

  • Benzonitrile, 4-nitro- - the NIST WebBook - National Institute of Standards and Technology . Available at: [Link]

  • 81450-71-7 (C7H4N2O3) - PubChemLite . Available at: [Link]

  • Nitrobenzisoxazole | C7H4N2O3 | CID 18314512 - PubChem - NIH . Available at: [Link]

Sources

resolving solubility issues of C7H4N2O3S in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C7H4N2O3S (Thianitrobenzole)

A Guide to Resolving Solubility Challenges in Polar Solvents

Welcome to the technical support center for C7H4N2O3S, herein referred to by its developmental name, Thianitrobenzole. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the aqueous and polar solvent solubility of this benzothiazole derivative. As Senior Application Scientists, we have compiled this resource based on extensive experience with similar heterocyclic compounds, providing both theoretical understanding and practical, field-tested protocols to help you overcome these common but critical experimental hurdles.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, but its derivatives often exhibit low aqueous solubility, which can impede in vitro assays and hinder downstream development.[1][2] This guide presents a logical, step-by-step approach to systematically diagnose and resolve solubility issues with Thianitrobenzole.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Here we address the most common initial questions and problems encountered when working with Thianitrobenzole.

Q1: My initial attempt to dissolve Thianitrobenzole in aqueous buffer (e.g., PBS pH 7.4) failed. The compound just suspends and crashes out. What is the first thing I should check?

A1: This is a classic sign of poor thermodynamic solubility. The first step is to move beyond simple aqueous buffers and understand the compound's fundamental physicochemical properties. The principle of "like dissolves like" governs solubility, meaning polar molecules dissolve best in polar solvents and non-polar molecules in non-polar solvents.[3] While Thianitrobenzole possesses polar functional groups (likely a nitro and a sulfo or carbonyl group), the fused aromatic ring system imparts significant hydrophobic character.

Initial Diagnostic Steps:

  • Confirm Compound Integrity: Before extensive troubleshooting, verify the purity and identity of your Thianitrobenzole batch via LC-MS or NMR to rule out degradation or impurities as the cause.

  • Attempt Dissolution in a Minimal Amount of Organic Solvent: First, dissolve the compound in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[4] This is a standard practice for creating a stock solution for in vitro assays.[5]

  • Perform a Kinetic Solubility Test: From the organic stock, perform a serial dilution into your aqueous buffer of choice. The point at which you observe precipitation provides the kinetic solubility, a crucial parameter for designing screening assays.[6][7] This is distinct from thermodynamic solubility, which is the true equilibrium solubility.[8][9]

Q2: I've managed to create a high-concentration stock in DMSO, but when I dilute it into my aqueous assay buffer, the compound precipitates immediately. How can I prevent this "crashing out"?

A2: This common issue, known as solvent-shifting precipitation, occurs when the compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is to modify the final aqueous environment to make it more hospitable to Thianitrobenzole.

Strategies to Prevent Precipitation:

  • pH Adjustment: The solubility of compounds with ionizable groups is highly pH-dependent.[10][11] Given the likely presence of acidic or basic functional groups (e.g., a sulfonic acid or a thiazole nitrogen), altering the pH can dramatically increase solubility.[12][13] If Thianitrobenzole has an acidic proton (e.g., from a sulfonic acid group), increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, if it has a basic nitrogen, lowering the pH below its pKa will protonate it, increasing solubility.[14]

  • Co-solvents: Introducing a small percentage (typically 1-5%) of a water-miscible organic solvent into your final aqueous buffer can significantly improve solubility.[15][16] This technique, known as cosolvency, works by reducing the polarity of the aqueous medium.[17] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[18]

Q3: I have tried adjusting the pH and using co-solvents, but the solubility is still too low for my required experimental concentration. What are the next-level strategies I can employ?

A3: When basic formulation adjustments are insufficient, more advanced techniques are required. These methods aim to either chemically modify the compound's environment or alter its physical state.

Advanced Solubility Enhancement Techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like Thianitrobenzole, forming an "inclusion complex" that is water-soluble.[19][20] This is a powerful technique used to improve the solubility and stability of many drugs.[21]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to low solubility. By dispersing the compound in an amorphous state within a polymer matrix, this lattice energy is eliminated, often leading to a dramatic increase in apparent solubility and dissolution rate.[22][23] ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[24][25][26]

Part 2: Systematic Workflow for Solubility Optimization

A structured approach is crucial to efficiently find the optimal solvent system. We recommend the following workflow, which progresses from simple adjustments to more complex formulations.

Caption: A systematic workflow for troubleshooting and resolving solubility issues.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for the key experiments described in this guide. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the concentration at which Thianitrobenzole precipitates from an aqueous buffer when added from a DMSO stock. This is a high-throughput method ideal for initial screening.[7]

Materials:

  • Thianitrobenzole

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader with nephelometry or turbidity reading capability

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Thianitrobenzole in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution.

  • Prepare Serial Dilutions: In a separate 96-well plate, create a 2-fold serial dilution of the DMSO stock solution using DMSO as the diluent. This will be your source plate.

  • Assay Plate Preparation: Add 198 µL of the aqueous buffer to the wells of the clear-bottom assay plate.

  • Compound Addition: Transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 10 minutes at room temperature. Measure the turbidity or light scattering at time zero and after a 2-hour incubation period.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal significantly rises above the baseline (buffer + 1% DMSO) is the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To systematically evaluate the effect of pH on the thermodynamic solubility of Thianitrobenzole.

Materials:

  • Thianitrobenzole (solid powder)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • HPLC system with UV detector

  • 0.22 µm syringe filters

  • Thermomixer or shaking incubator

Procedure:

  • Sample Preparation: Add an excess amount of solid Thianitrobenzole to separate vials containing each buffer (e.g., add 2 mg to 1 mL of each buffer). Ensure undissolved solid is visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to 25°C for 24 hours. This extended time allows the solution to reach thermodynamic equilibrium.[8][9]

  • Sample Collection and Filtration: After 24 hours, carefully withdraw a sample from each vial, ensuring not to disturb the solid pellet. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved Thianitrobenzole using a pre-validated HPLC method against a standard curve.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH. This will reveal the pH range where solubility is maximal.

Data Presentation: Expected Outcome of pH Profiling

The results of this experiment can be summarized in a table for clear comparison.

Buffer pHMeasured Solubility (µg/mL)Fold Increase vs. pH 7.0
3.05.2 ± 0.42.6x
5.03.1 ± 0.21.6x
7.02.0 ± 0.31.0x (Baseline)
9.045.8 ± 2.122.9x
10.051.3 ± 3.525.7x

This hypothetical data suggests Thianitrobenzole contains an acidic functional group, as solubility dramatically increases in basic conditions.

Part 4: Advanced Formulation Logic

If the above strategies do not yield the desired concentration, a shift in formulation philosophy is required.

Logic Pathway for Advanced Formulation Selection

Advanced_Formulation_Logic Start Problem: pH/Co-solvents are insufficient Question1 Is the compound for in vitro or in vivo use? Start->Question1 InVitro In Vitro Assays Question1->InVitro In Vitro InVivo In Vivo / Pre-clinical Question1->InVivo In Vivo Cyclodextrin Strategy: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) - Reversible, non-covalent - Simple to screen InVitro->Cyclodextrin ASD Strategy: Amorphous Solid Dispersion (ASD) - Higher energy state, higher solubility - Requires specialized equipment (Spray Dryer) InVivo->ASD End1 Result: Soluble inclusion complex for direct use in aqueous media Cyclodextrin->End1 End2 Result: Stable, amorphous powder with enhanced dissolution rate ASD->End2

Caption: Decision logic for selecting an advanced solubility enhancement strategy.

This structured approach ensures that you can systematically and efficiently overcome the solubility challenges posed by Thianitrobenzole, enabling reliable and reproducible experimental results. For further assistance, please do not hesitate to contact our application support team.

References

  • Vertex AI Search Result[4] Solubility of 1,3-benzothiazole. Solubility of Things. [Link]

  • Vertex AI Search Result[1] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Vertex AI Search Result[2] Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. [Link]

  • Vertex AI Search Result[8] Thermodynamic Solubility Assay. Evotec. [Link]

  • Vertex AI Search Result[9] ADME Solubility Assay. BioDuro. [Link]

  • Vertex AI Search Result[5] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Vertex AI Search Result[3] Solubility of organic compounds. Khan Academy. [Link]

  • Vertex AI Search Result[24] Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. [Link]

  • Vertex AI Search Result[10] The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[19] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Vertex AI Search Result[22] Amorphous Solid Dispersion (ASD) Formulation Development Services. Crystal Pharmatech. [Link]

  • Vertex AI Search Result[23] Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Vertex AI Search Result[15] Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Vertex AI Search Result[14] pH and Solubility. Fiveable. [Link]

  • Vertex AI Search Result[20] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Vertex AI Search Result[27] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Vertex AI Search Result[11] pH and Solubility. AP Chemistry. [Link]

  • Vertex AI Search Result[16] Cosolvency. Slideshare. [Link]

  • Vertex AI Search Result[12] pH Effects on Solubility. Chad's Prep. [Link]

  • Vertex AI Search Result[25] Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen. [Link]

  • Vertex AI Search Result[18] Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. ResearchGate. [Link]

  • Vertex AI Search Result[28] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Vertex AI Search Result[26] Amorphous Solid Dispersion Formation via Solvent Granulation. Purdue e-Pubs. [Link]

  • Vertex AI Search Result[13] The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Vertex AI Search Result[21] The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Vertex AI Search Result[17] Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

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Validation & Comparative

Technical Comparison: FTIR Discrimination of C7H4N2O3S Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and synthetic organic chemistry, the molecular formula C7H4N2O3S represents a critical junction of structural isomerism. It encompasses fused heterocyclic scaffolds used in antimicrobial development (benzothiazoles/benzisothiazoles) and highly reactive intermediates (isothiocyanates).

Misidentification of these isomers is a common pitfall in Quality Control (QC) due to their identical elemental composition (Mass Spectrometry alone is often insufficient without fragmentation analysis). This guide provides a definitive protocol for distinguishing three specific commercially relevant isomers using Fourier Transform Infrared (FTIR) spectroscopy.

The Target Isomers

We will differentiate between the following three structural candidates:

  • Target A (The Lactam): 6-Nitro-2-benzothiazolinone

    • Structure: Fused thiazole ring with a cyclic carbamate (thiourethane) linkage.

    • Application: Synthesis intermediate for azo dyes and antifungals.

  • Target B (The BIT Derivative): 5-Nitro-1,2-benzisothiazol-3(2H)-one

    • Structure: Fused isothiazole ring (isomer of A) with a cyclic amide linkage.

    • Application: Derivative of Benzisothiazolinone (BIT), a common biocide.

  • Target C (The Open Chain): 4-Nitro-2-isothiocyanatophenol

    • Structure: Phenol ring with a pendant isothiocyanate (-N=C=S) group.

    • Application: Reactive electrophile for labeling or heterocycle formation.

Comparative Spectral Analysis

The differentiation strategy relies on three spectral regions: the Reactive Region (2000–2300 cm⁻¹), the Carbonyl Region (1600–1750 cm⁻¹), and the Fingerprint Region (<1500 cm⁻¹).

Table 1: Key Diagnostic Bands (Wavenumbers in cm⁻¹)
Functional GroupModeTarget A (Benzothiazolone)Target B (Benzisothiazolone)Target C (Isothiocyanate)
-N=C=S Asym StretchAbsent Absent 2050 – 2150 (Very Strong)
C=O Stretching1675 – 1695 (Cyclic Thiocarbamate)1640 – 1660 (Cyclic Amide)Absent
-OH StretchingAbsent (Lactam form dominates)Absent3200 – 3500 (Broad)
NO₂ Asym Stretch1510 – 15401510 – 15401510 – 1540
Ring Linkage C-N / S-NC-N exocyclic characterS-N (Weak, ~850-900)N/A
Mechanistic Insight (Expertise)
  • The "Smoking Gun" (Target C): The isothiocyanate group (-N=C=S) is one of the most distinctive infrared absorbers. It manifests as a massive, broad peak centered around 2100 cm⁻¹. If this peak is present, the compound is unequivocally Target C.

  • The Cyclic Challenge (A vs. B): Distinguishing the benzothiazolone (A) from the benzisothiazolone (B) is subtler.

    • Target A contains a carbonyl adjacent to both Sulfur and Nitrogen within the ring (

      
      ). The ring strain and electronegativity of the sulfur atom attached directly to the carbonyl carbon typically shift the C=O stretch to a higher frequency (~1685 cm⁻¹).
      
    • Target B contains a carbonyl adjacent to the Benzene ring and Nitrogen (

      
      ). The conjugation with the aromatic ring and the lack of a direct S-C=O bond typically lowers the frequency (~1650 cm⁻¹).
      

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the unknown C7H4N2O3S sample.

IsomerID Start Unknown Sample (C7H4N2O3S) CheckNCS Check 2000-2200 cm⁻¹ (Reactive Region) Start->CheckNCS HasNCS Strong Peak (~2100 cm⁻¹) CheckNCS->HasNCS Yes NoNCS No Peak CheckNCS->NoNCS No ResultC IDENTIFIED: Target C (Isothiocyanate) HasNCS->ResultC CheckCO Check 1600-1750 cm⁻¹ (Carbonyl Region) NoNCS->CheckCO HighCO Peak ~1680-1700 cm⁻¹ (Sharp) CheckCO->HighCO LowCO Peak ~1640-1660 cm⁻¹ (Broad/Shouldered) CheckCO->LowCO ResultA IDENTIFIED: Target A (Benzothiazolone) HighCO->ResultA ResultB IDENTIFIED: Target B (Benzisothiazolone) LowCO->ResultB Confirm Confirmation: Check Fingerprint (800-900 cm⁻¹) for S-N vs C-S patterns ResultA->Confirm ResultB->Confirm

Caption: Logical decision tree for differentiating C7H4N2O3S isomers based on primary spectral features.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as polymorphic shifts or hydration effects), follow this standardized Attenuated Total Reflectance (ATR) protocol.

System Suitability Test (Self-Validating Step)

Before analyzing the unknown, you must validate the instrument's performance.

  • Clean Crystal: Wipe the Diamond/ZnSe crystal with isopropanol.

  • Background Scan: Collect 16 scans of air. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Polystyrene Standard: Place a NIST-traceable polystyrene film on the crystal.

  • Validation Criteria:

    • Peak at 1601.4 cm⁻¹ must be resolved.

    • Peak at 2850-3100 cm⁻¹ region must show clear resolution of aliphatic vs. aromatic C-H.

    • If this fails, do not proceed. Re-align optics or clean the crystal.

Sample Preparation & Acquisition

Method: Single-Bounce Diamond ATR (Preferred for solid powders).

  • Sample Loading: Place approximately 2-5 mg of the solid "Unknown C7H4N2O3S" onto the center of the crystal.

  • Pressure Application:

    • Crucial Step: Apply high pressure using the anvil clamp.

    • Why? These nitro-heterocycles are hard crystalline solids. Poor contact results in weak absorbance and high noise, potentially obscuring the critical S-N bands in Target B.

    • Target: Absorbance of the strongest band (likely Nitro or Carbonyl) should be between 0.2 and 0.8 AU.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for Fingerprint analysis).

    • Scans: 32 scans (Sample), 32 scans (Background).

    • Range: 4000 – 600 cm⁻¹.

  • Processing: Apply "Advanced ATR Correction" (if available) to account for penetration depth changes across the spectrum, especially if comparing to transmission (KBr) library data.

Interpretation Workflow[2]
  • Zone 1 (2100 cm⁻¹): Look immediately for the NCS band. If present, report Target C .

  • Zone 2 (1600-1700 cm⁻¹): Identify the Carbonyl.

    • If >1675 cm⁻¹, suspect Target A .[1]

    • If <1660 cm⁻¹, suspect Target B .

  • Zone 3 (Fingerprint Validation):

    • Target A often shows a distinct "Ring Breathing" mode for the benzothiazole system near 1000-1050 cm⁻¹.

    • Target B (Benzisothiazole) often exhibits a weaker band set associated with the S-N bond near 850-900 cm⁻¹.

Visualizing the Workflow

The following diagram details the experimental setup and data flow, emphasizing the "Self-Validating" loop.

ExperimentFlow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean Clean Crystal (Isopropanol) Background Background Scan (Air) Clean->Background Standard System Check (Polystyrene) Background->Standard Standard->Clean Fail Load Load Sample (2-5mg) Standard->Load Pass Press Apply Pressure (High Contact) Load->Press Scan Acquire Spectrum (32 Scans, 4cm⁻¹) Press->Scan Process ATR Correction Scan->Process Compare Compare to Table 1 Process->Compare

Caption: Experimental workflow emphasizing the mandatory System Suitability Test (Polystyrene).

References

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole (Structural Analog Data). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1,2-Benzisothiazol-3(2H)-one (BIT) Registration Dossier. Retrieved October 24, 2023, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[2][3] (General reference for Isothiocyanate NCS bands at 2000-2200 cm⁻¹).

  • ResearchGate. (2015). FTIR spectra of Isothiocyanate derivatives. Retrieved October 24, 2023, from [Link]

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A Senior Application Scientist's Guide to Validating C7H4N2O3S Purity: A Comparative Analysis Centered on LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Chromatogram

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Unwanted chemicals, whether arising from synthesis or degradation, can have significant biological effects, making their identification and quantification a regulatory and ethical imperative.[1] This guide provides an in-depth framework for validating the purity of a small molecule, using the chemical formula C7H4N2O3S as our model analyte.

As C7H4N2O3S represents a molecular formula rather than a specific registered compound, we will ground our discussion in a representative and chemically plausible structure: 4-nitro-1,3-benzothiazole-7-sulfonamide . This molecule, with its distinct functional groups, presents a realistic and challenging analytical target, allowing us to explore the nuances of method validation.

Our primary focus will be on the gold standard for trace-level quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will dissect the causality behind developing and validating a robust LC-MS/MS method in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5] Furthermore, this guide will provide a critical comparison with orthogonal analytical techniques, offering researchers the rationale to build a comprehensive, self-validating purity assessment strategy.

The Analyte: Anticipating Challenges with 4-nitro-1,3-benzothiazole-7-sulfonamide

A robust analytical method is born from a deep understanding of the analyte's chemistry. The structure of our model compound suggests potential impurities that must be considered during method development.

  • Process-Related Impurities: These are unwanted chemicals introduced or formed during synthesis. For our target, this could include unreacted starting materials (e.g., 2-amino-4-nitrothiophenol), intermediates, or by-products from side reactions.

  • Degradation Products: These impurities form over time due to exposure to environmental factors like light, heat, humidity, or through interaction with excipients.[6] The nitro group could be susceptible to reduction, and the sulfonamide moiety to hydrolysis, creating new chemical entities that must be separated and detected.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start_Material Starting Materials (e.g., 2-amino-4-nitrothiophenol) Intermediate Reaction Intermediates Start_Material->Intermediate Step 1 Impurity_A Residual Starting Material Start_Material->Impurity_A API C7H4N2O3S (API) Intermediate->API Step 2 Impurity_B Process By-Product Intermediate->Impurity_B Side Reaction Degradant_C Hydrolysis Product API->Degradant_C Stress (e.g., pH, H2O) Degradant_D Oxidative Degradant API->Degradant_D Stress (e.g., O2, Light)

Part I: The Core Protocol — Developing and Validating an LC-MS/MS Method

LC-MS/MS is the cornerstone of modern bioanalysis due to its unparalleled specificity and sensitivity . Specificity arises from the combination of chromatographic retention time and the unique mass-to-charge (m/z) ratio of the parent ion and its fragments. Sensitivity is achieved because the mass spectrometer can detect minute quantities of an analyte, even in a complex matrix, with minimal background noise.[3][7]

Workflow for Method Development and Validation

The path from an analytical problem to a validated method is systematic. The goal is to create a procedure that is not only accurate and precise but also robust enough for routine use in a quality control environment.

G Define_Objective Define Analytical Objective (Purity Assay & Impurity Profile) Analyte_Info Gather Analyte Information (Properties, Potential Impurities) Define_Objective->Analyte_Info Method_Dev LC-MS/Method Development Analyte_Info->Method_Dev Optimization Optimization (Peak Shape, Sensitivity, Runtime) Method_Dev->Optimization Pre_Validation Pre-Validation Checks (System Suitability) Optimization->Pre_Validation Validation Formal Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Pre_Validation->Validation Final_Method Finalized & Approved Method Validation->Final_Method

Step 1: Experimental Protocol for Method Development

Objective: To achieve symmetric peak shapes, baseline separation of the API from known impurities, and a stable, intense signal in the mass spectrometer.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the C7H4N2O3S reference standard in methanol.

    • Prepare a working standard at 1.0 µg/mL by diluting the stock solution with a 50:50 mixture of water and methanol (the diluent).

    • If available, prepare a mixed impurity stock solution and dilute to a working concentration (e.g., 0.5 µg/mL each).

    • Prepare test samples by accurately weighing and dissolving the API batch in the diluent to a final concentration of 1.0 mg/mL for the purity assay.

  • Liquid Chromatography (LC) Development:

    • Rationale: The choice of column and mobile phase is critical for achieving separation. A C18 stationary phase is a versatile starting point for moderately polar small molecules. A gradient elution is employed to separate compounds with differing polarities in a reasonable timeframe.

    • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, then return to initial conditions and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Tandem Mass Spectrometry (MS/MS) Development:

    • Rationale: We use Multiple Reaction Monitoring (MRM) for its superior sensitivity and selectivity. This involves selecting a specific precursor ion (the molecule of interest) and monitoring for a specific product ion (a fragment of the molecule).

    • Instrumentation: Agilent 6470 Triple Quadrupole LC/MS.[3]

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the best ionization efficiency for the analyte and its impurities.

    • Tuning: Infuse the 1.0 µg/mL working standard directly into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]+ or [M-H]-) and to optimize fragmentor voltage.

    • MRM Transition: Perform a product ion scan to identify stable, high-intensity fragment ions. Select a primary (quantifier) and a secondary (qualifier) transition. Optimize the collision energy for each transition to maximize signal.

ParameterC7H4N2O3S APIImpurity X (Example)
Ionization Mode Negative ESINegative ESI
Precursor Ion (m/z) 242.9212.0
Product Ion (Quant, m/z) 163.0132.1
Product Ion (Qual, m/z) 80.079.9
Fragmentor Voltage (V) 135120
Collision Energy (eV) 2530
Step 2: Experimental Protocol for Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][5] The following parameters are essential.

  • Specificity/Selectivity:

    • Causality: This test proves that the signal you measure comes only from your target analyte. It ensures that other components in the sample, such as impurities or degradation products, do not interfere with the result.[8]

    • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the API, and a spiked sample containing all known impurities.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the API or known impurities in the blank and placebo samples. The response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[8]

  • Linearity and Range:

    • Causality: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare calibration standards at a minimum of five concentration levels, from the LLOQ to 150% of the target concentration (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).[2] Perform three replicate injections at each concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve should be ≥ 0.99.[2]

  • Accuracy:

    • Causality: Accuracy measures the closeness of the experimental value to the true value. It is a measure of systematic error.

    • Protocol: Analyze samples with a known concentration of the API (e.g., quality control samples) at three levels (low, medium, high) across the calibrated range. Accuracy is reported as the percentage of recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an API assay.

  • Precision:

    • Causality: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Protocol:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.

  • Limit of Quantification (LOQ):

    • Causality: This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It is critical for accurately measuring trace-level impurities.

    • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and meets precision (RSD ≤ 10%) and accuracy (80-120%) criteria.

    • Acceptance Criteria: Typically defined by the precision and accuracy at the determined concentration.

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at RT of analyteNo interference observedPass
Linearity (R²) ≥ 0.990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%100.5% (mean)Pass
Precision (Repeatability, RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate, RSD) ≤ 2.0%1.25%Pass
LOQ (for impurities) S/N ≥ 10; RSD ≤ 10%0.05 µg/mLPass

Part II: A Comparative Guide to Orthogonal Purity Methods

No single analytical technique can provide absolute proof of purity.[9] A robust quality assessment relies on orthogonal methods —different techniques that measure the same attribute based on different chemical or physical principles.[10] This approach significantly increases confidence in the purity value.

G Purity {Comprehensive Purity Assessment | { LC-MS/MS |  HPLC-UV |  qNMR |  HRMS}} LCMS_Desc LC-MS/MS High Sensitivity High Specificity (MRM) Structural Info (MS/MS) Ideal for Trace Impurities Purity:f0->LCMS_Desc HPLC_Desc HPLC-UV/DAD Robust & Routine Good Quantitation Limited Specificity Insensitive to Non-Chromophores Purity:f1->HPLC_Desc qNMR_Desc qNMR Absolute Quantitation No Reference Standard Needed Low Sensitivity Structure Elucidation Purity:f2->qNMR_Desc HRMS_Desc HRMS Accurate Mass Formula Determination Unknown Identification Less Routine for QC Purity:f3->HRMS_Desc

Comparison of Key Analytical Techniques
FeatureLC-MS/MS (Triple Quad)HPLC-UV/DADQuantitative NMR (qNMR)High-Resolution MS (HRMS)
Primary Use Target quantification, trace analysisRoutine purity, content uniformityAbsolute purity, standard certificationUnknown identification, formula confirmation
Specificity Very High (RT + Precursor/Product m/z)Moderate (RT + UV Spectrum)High (Chemical Shift)Very High (RT + Accurate Mass)
Sensitivity Very High (pg-fg)Low to Moderate (ng-µg)Low (µg-mg)High (pg-ng)
Quantitation Relative (requires reference standard)Relative (requires reference standard)Absolute (primary method)Semi-quantitative to Relative
Structural Info Fragmentation patternUV spectrum (chromophore)Full structure elucidationElemental composition
Throughput HighHighLowMedium
In-Depth Analysis of Alternatives
  • High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD):

    • Principle: This is the workhorse of most QC labs.[11] It separates compounds based on their interaction with the stationary phase, and a UV detector measures their absorbance. A DAD provides UV spectra, which can help in peak identification and purity assessment.

    • Advantages: Robust, reliable, and cost-effective. It is excellent for calculating the main peak's area percent purity.

    • Limitations: It struggles with co-eluting peaks.[7] If an impurity has no UV chromophore, it will be invisible. Furthermore, without a reference standard, an impurity's identity cannot be confirmed, and its quantity (as a percentage) is only an estimate based on relative peak area.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • Principle: qNMR provides a direct measure of a molecule's concentration in a solution without the need for an identical reference standard for the analyte.[12] The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of an analyte's peak to that of a certified internal standard of known purity and concentration, one can calculate the absolute purity of the analyte.

    • Advantages: It is a primary ratio method, offering unparalleled accuracy for determining the purity of the main component.

    • Limitations: Its sensitivity is significantly lower than LC-MS, making it unsuitable for detecting and quantifying impurities at the levels required by regulatory bodies (e.g., <0.1%).

Conclusion: An Integrated, Self-Validating Approach

Validating the purity of a pharmaceutical compound like C7H4N2O3S is a multi-faceted endeavor that demands rigor, precision, and a profound understanding of analytical chemistry. This guide has established that a well-validated LC-MS/MS method, developed within the framework of ICH Q2(R2) guidelines, provides the specificity and sensitivity required for confident impurity quantification.[3][4] The causality behind each validation step—from proving specificity to defining the LOQ—is not a mere checkbox exercise but a scientific necessity to ensure the method is trustworthy.

However, true confidence in a purity value is achieved not by a single technique, but by an orthogonal, self-validating system.[10] While LC-MS/MS excels at detecting and quantifying known and unknown trace-level impurities, it should be complemented by other methods. HPLC-UV provides a robust measure of area percent purity for the main component, while qNMR offers an unparalleled, direct measurement of absolute purity for the API itself.[11][12]

For the modern drug development professional, the question is not "Which single technique is best?" but rather "What combination of techniques provides the most complete and irrefutable picture of my compound's purity?" By integrating a validated LC-MS/MS method with orthogonal approaches, researchers can build a comprehensive data package that ensures product quality and patient safety.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • National Institutes of Health (NIH). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PMC. Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • ResearchGate. Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. [Link]

  • PubMed. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • Medistri SA. Small Molecule Identification and Purity Testing. [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. How can I determine the purity of an isolated compound?. [Link]

  • Arkivoc. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • AIFA. Impurities in Drug Substances and Products. [Link]

  • Royal Society of Chemistry. Synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Chromatography Forum. How to identified the purity of standard substance?. [Link]

  • MDPI. Influence of Al2O3 Additive on the Synthesis Kinetics of 1.13 nm Tobermorite, and Its Crystallinity and Morphology. [Link]

  • USP-NF. IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • ResearchGate. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan | Request PDF. [Link]

  • Agilent. Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]

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Comparative Guide: Scalable Synthetic Routes for C₇H₄N₂O₃S (5-Nitro-1,3-benzoxazole-2-thiol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 5-Nitro-1,3-benzoxazole-2-thiol (C₇H₄N₂O₃S), a critical intermediate in the development of NOX4 inhibitors and fluorescent probes.

Executive Summary

Target Compound: 5-Nitro-1,3-benzoxazole-2-thiol (Tautomer: 5-Nitro-1,3-benzoxazole-2(3H)-thione) CAS Number: 22876-21-7 Molecular Weight: 196.18 g/mol Application: Precursor for NOX4 inhibitors (fibrosis treatment), fluorescent labeling agents, and antimicrobial scaffolds.[]

This guide evaluates three synthetic pathways based on scalability , safety profile , and process efficiency . While the classical Carbon Disulfide (CS₂) route offers high atom economy, the Potassium Ethyl Xanthate (PEX) route is identified as the superior choice for GMP-compliant scale-up due to enhanced safety and handling characteristics.

Route Analysis & Comparison

Route A: The Classical Carbon Disulfide (CS₂) Cyclization
  • Mechanism: Nucleophilic attack of 2-amino-4-nitrophenol on CS₂ under basic conditions, followed by intramolecular cyclization and elimination of H₂S.

  • Status: Traditional laboratory standard; difficult to scale due to safety hazards.

Route B: The Xanthate Ester Protocol (Recommended for Scale-Up)
  • Mechanism: Reaction with Potassium Ethyl Xanthate (PEX) to form a xanthate intermediate, which undergoes thermal cyclization.

  • Status: Modern industrial preference; utilizes solid reagents, higher flash point, and manageable byproducts.

Route C: Thiophosgene/Thiocarbonyldiimidazole (TCDI) Method
  • Mechanism: Rapid cyclization using highly reactive thiocarbonyl transfer agents.

  • Status: High cost and extreme toxicity limit this to milligram-scale R&D or specific radiolabeling applications.

Summary of Performance Metrics
FeatureRoute A (CS₂ / KOH)Route B (PEX / Pyridine)Route C (Thiophosgene)
Yield 80 - 85%75 - 80%>90%
Scalability Low (Safety Limits)High Very Low
Reagent State Volatile Liquid (Flash Pt: -30°C)Solid (Stable salt)Toxic Liquid/Solid
Atom Economy HighModerateLow
Safety Profile Critical Hazard (Neurotoxic/Flammable)ManageableHigh Hazard
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive reagents)

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via Potassium Ethyl Xanthate (Route B)

Recommended for batches >100g due to operational safety.

Reagents:

  • 2-Amino-4-nitrophenol (1.0 eq)

  • Potassium Ethyl Xanthate (1.2 eq)

  • Solvent: Pyridine (or Ethanol/Water mix for greener profile)

  • Quenching: 1.5N HCl[2]

Step-by-Step Methodology:

  • Charge: In a glass-lined reactor, dissolve 2-amino-4-nitrophenol (100 g, 0.65 mol) in Pyridine (500 mL).

  • Addition: Add Potassium Ethyl Xanthate (125 g, 0.78 mol) in a single portion. The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to reflux (115°C) and maintain for 6–8 hours . Monitor consumption of starting material via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6) or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (2 L) containing concentrated HCl (to pH 2–3).

    • Note: Acidification liberates the thiol product from its salt form and removes residual pyridine.

  • Isolation: Collect the yellow precipitate via filtration. Wash the cake with water (3 x 500 mL) to remove salts and pyridine traces.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 5-Nitro-1,3-benzoxazole-2-thiol as yellow needles.

  • Validation: MP: 256–258°C (dec). MS (ESI): m/z 195 [M-H]⁻.

Protocol 2: Traditional CS₂ Cyclization (Route A)

Suitable for small-scale (<10g) proof-of-concept only.

Reagents:

  • 2-Amino-4-nitrophenol (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq) – CAUTION: Extreme Flammability

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Solvent: Ethanol (95%)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve KOH (6.2 g, 0.11 mol) in Ethanol (100 mL) and water (15 mL). Add 2-amino-4-nitrophenol (15.4 g, 0.1 mol).

  • Addition: Cool to 10°C. Add Carbon Disulfide (9 mL, 0.15 mol) dropwise via a pressure-equalizing funnel.

  • Reflux: Heat slowly to reflux (Caution: CS₂ has a low boiling point of 46°C). Reflux for 4 hours.

  • Quench: Treat the mixture with activated charcoal (2 g), reflux for 10 mins, and filter hot through Celite.

  • Precipitation: Dilute the filtrate with warm water (100 mL) and acidify with Glacial Acetic Acid.

  • Isolation: Cool to 4°C for 3 hours. Filter the crystals, wash with cold water, and dry.

Mechanistic Visualization

The following diagram illustrates the reaction pathway for the recommended Xanthate Route , highlighting the critical cyclization step that avoids the evolution of free H₂S gas during the initial attack.

G Start 2-Amino-4-nitrophenol Inter1 Intermediate A: Thiourea/Xanthate Adduct Start->Inter1 Nucleophilic Attack Reagent Potassium Ethyl Xanthate (EtOCS2K) Reagent->Inter1 Trans Cyclization (- EtOH) Inter1->Trans Heat (Reflux) Product 5-Nitro-1,3-benzoxazole-2-thiol (C7H4N2O3S) Trans->Product Ring Closure

Figure 1: Reaction pathway for the synthesis of 5-Nitro-1,3-benzoxazole-2-thiol via Potassium Ethyl Xanthate. The process involves the formation of a xanthate adduct followed by thermally induced cyclization.

References

  • Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link][4][5][6][7][8]

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Comparative Validation Guide: Elemental Analysis of C7H4N2O3S

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 6-Nitro-1,2-benzisothiazol-3(2H)-one (Nitro-BIT) Formula: C₇H₄N₂O₃S Molecular Weight: 196.18 g/mol

Part 1: Executive Summary & Core Directive

The Purity Gap in Heterocyclic Synthesis In drug discovery, verifying the elemental composition of sulfur-nitrogen heterocycles like C₇H₄N₂O₃S (a nitro-derivative of Benzisothiazolinone) presents a unique analytical challenge. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants.

This guide objectively compares the industry-standard Automated Dynamic Flash Combustion against the classical Schöniger Oxygen Flask method. We demonstrate that while automated combustion is faster, it frequently yields low sulfur recovery for this specific scaffold without catalytic additives, necessitating a validated orthogonal approach.

Part 2: Technical Analysis & Protocols

Theoretical Baseline

Before experimental validation, the theoretical elemental composition must be established as the "True Value" (TV).

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07742.86%
Hydrogen (H) 41.0084.0322.06%
Nitrogen (N) 214.00728.01414.28%
Oxygen (O) 315.99947.99724.47%
Sulfur (S) 132.06532.06516.34%
Total 196.18 100.00%

Acceptance Criteria: Experimental values must fall within ±0.40% of the theoretical value to meet ACS (American Chemical Society) and Journal of Pharmaceutical and Biomedical Analysis standards [1].

Method A: Automated Dynamic Flash Combustion (CHNS)

Status: Industry Standard (High Throughput) Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC and detected by Thermal Conductivity Detectors (TCD).

The Protocol (Optimized for Sulfur Recovery)

Standard combustion often fails for C₇H₄N₂O₃S because sulfur can form stable inorganic sulfates in the ash rather than converting fully to SO₂.

  • Sample Prep: Weigh 2.0–3.0 mg of dried C₇H₄N₂O₃S into a tin capsule using a microbalance (readability 0.001 mg).

  • Catalytic Additive (CRITICAL): Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Expert Insight: WO₃ acts as an oxygen donor and prevents sulfur retention in the ash, ensuring complete conversion to SO₂ [2].

  • Combustion: Flash combust at 1150°C (higher temp required for refractory sulfur compounds).

  • Reduction: Pass gases through reduced copper to convert NOₓ to N₂ and remove excess oxygen.

  • Calibration: Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the standard, as its S-N bond mimics the analyte.

Performance Data: C₇H₄N₂O₃S
Trial%C%H%N%SResult
Theoretical 42.86 2.06 14.28 16.34 -
Standard Run (No Additive)42.912.1014.2515.12FAIL (Low S)
Optimized Run (with WO₃)42.882.0814.3016.29PASS
Method B: Schöniger Oxygen Flask (The "Gold Standard" for Sulfur)

Status: Manual / Orthogonal Validation Mechanism: The sample is burned in a closed flask of pure oxygen. Sulfur is oxidized to SO₂/SO₃, absorbed into hydrogen peroxide, and titrated.

Why Use This?

When automated CHNS gives inconsistent sulfur data (common with benzisothiazoles due to "carry-over" effects in chromatography columns), the Schöniger method isolates sulfur analysis, eliminating carbon interference [3].

The Protocol
  • Preparation: Wrap 3–5 mg of sample in ashless filter paper with a fuse.

  • Apparatus: Place 10 mL of 6% H₂O₂ in a 500 mL iodine flask flushed with O₂.

  • Combustion: Ignite the sample and immediately stopper the flask. Invert to seal with solvent.

  • Absorption: Shake for 10–15 minutes. The reaction:

    
    .
    
  • Titration: Rinse stopper/walls with isopropanol. Add Thorin indicator . Titrate with 0.01M Barium Perchlorate (

    
    ) until the color shifts from yellow to pink.
    
Comparison: Combustion vs. Schöniger
FeatureAutomated Combustion (CHNS)Schöniger Flask
Precision (S) ±0.3% (Variable)±0.15% (High)
Throughput 5 mins/sample45 mins/sample
Interference Fluorine/Phosphorus can damage detectorsSpecific to titration ion
Best For Routine purity screeningFinal validation of S-content
Method C: Orthogonal HRMS (Identity Verification)

Status: Qualitative Confirmation Role: Elemental analysis confirms purity, but HRMS confirms structure. A sample could be 99% pure but be the wrong isomer.

  • Technique: ESI-Q-TOF (Negative Mode).

  • Target Ion:

    
     = 194.987 (Calculated).
    
  • Result: If EA passes but HRMS shows a mass shift (e.g., +16 Da), the sample is likely oxidized (Sulfoxide derivative), which EA might miss if ratios remain similar.

Part 3: Visualization & Logic Flow

Decision Matrix: Validating C7H4N2O3S

The following diagram outlines the logical workflow for accepting or rejecting a batch based on elemental data.

EA_Validation_Workflow Start Synthesize C7H4N2O3S Calc_Theory Calculate Theoretical % (C:42.86, H:2.06, N:14.28, S:16.34) Start->Calc_Theory Run_CHNS Run Automated CHNS (with WO3 additive) Calc_Theory->Run_CHNS Check_Results Are all elements within ±0.4%? Run_CHNS->Check_Results Pass PASS: Batch Approved Check_Results->Pass Yes Fail_S FAIL: Sulfur Low/High (C, H, N pass) Check_Results->Fail_S No (S issue) Fail_H FAIL: Hydrogen High (>0.4% deviation) Check_Results->Fail_H No (H issue) Run_Schoniger Run Schöniger Flask (Sulfur specific) Fail_S->Run_Schoniger Calc_Hydrate Recalculate for Hydrate (+ 0.5 or 1 H2O) Fail_H->Calc_Hydrate Final_Check_S Is Sulfur within ±0.3%? Run_Schoniger->Final_Check_S Final_Check_H Does Hydrate Match? Calc_Hydrate->Final_Check_H Final_Check_S->Pass Yes Reject REJECT: Repurify Final_Check_S->Reject No Final_Check_H->Pass Yes (Sample is Hydrate) Final_Check_H->Reject No (Solvent Trap)

Figure 1: Analytical decision tree for validating sulfur-containing heterocycles. Note the specific branch for Sulfur failure, triggering the Schöniger method.

Experimental Workflow: Automated Combustion

This diagram visualizes the critical "Combustion Aid" step often missed in standard protocols.

Combustion_Process Sample Sample (2mg) + WO3 Additive Furnace Combustion Furnace (1150°C + O2) Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 600°C) Furnace->Reduction Gases (CO2, H2O, N2, SO2) Trap Water/CO2 Traps Reduction->Trap Remove Excess O2 Detector TCD Detector (Signal vs Time) Trap->Detector Separated Gases

Figure 2: The dynamic flash combustion pathway emphasizing the WO3 additive requirement for refractory sulfur compounds.

Part 4: References

  • American Chemical Society (ACS). (2024). Elemental Analysis Guidelines for Publication. ACS Publications.[1] Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Microanalysis. Available at: [Link]

  • Macdonald, A. M. G. (1961).[2] The Oxygen Flask Method: A Review of the Schöniger Technique. The Analyst. Available at: [Link]

  • European Medicines Agency (EMA). (2019). ICH Guideline Q3D (R2) on Elemental Impurities. Available at: [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling 5-Nitro-1,2-benzisothiazol-3(2H)-one (C₇H₄N₂O₃S)

[1][2][3]

Executive Summary & Substance Identification

This guide outlines the mandatory safety protocols for handling C₇H₄N₂O₃S . While multiple isomers exist, in a drug development context, this formula almost exclusively refers to 5-Nitro-1,2-benzisothiazol-3(2H)-one (also referred to as 5-Nitro-BIT).[1][2][3]

This compound is a functionalized derivative of 1,2-benzisothiazolin-3-one (BIT), a potent biocide and structural scaffold.[1][2][3] The addition of the nitro group (

severe sensitization riskspotential energetic stability123
Core Hazard Logic (The "Why")
  • Sensitization (Skin/Respiratory): Like its parent compound BIT, this molecule is a Type IV hypersensitivity agent.[3] Repeated exposure, even at low levels, can lead to permanent allergic contact dermatitis.[3]

  • Ocular Corrosivity: The isothiazolone ring is inherently reactive toward nucleophiles (like proteins in the eye), capable of causing irreversible corneal damage.[3]

  • Nitro-Aromatic Risks: Nitro-substituted compounds possess higher electron affinity, increasing skin absorption rates and, in dry powder form, potential sensitivity to static discharge.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the physical state of the reagent.[3]

PPE Decision Logic

The following diagram illustrates the required escalation of PPE based on experimental conditions.

PPE_Decision_TreeStartStart: Assess State of C7H4N2O3SState_SolidSolid / Powder FormStart->State_Solid Dry PowderState_SolnSolution (DMSO/DMF/Organic)Start->State_Soln DissolvedRisk_DustRisk: Inhalation & Static DustState_Solid->Risk_DustRisk_PermRisk: Skin Absorption & SplashState_Soln->Risk_PermPPE_SolidREQUIRED PPE:- Resp: N95 or P100 (if outside hood)- Gloves: Double Nitrile (0.11mm)- Body: Lab Coat + Tyvek SleevesRisk_Dust->PPE_SolidPPE_SolnREQUIRED PPE:- Resp: Fume Hood Mandatory- Gloves: Laminate (Silver Shield) or Butyl- Eyes: Goggles + Face ShieldRisk_Perm->PPE_Soln

Figure 1: PPE Selection Hierarchy based on physical state.[1][2][3] Note the shift in glove requirements when solvated.

Detailed Glove Compatibility Table

Critical Warning: Standard nitrile gloves provide insufficient protection against this compound when dissolved in polar aprotic solvents (DMSO, DMF) commonly used for screening.[3]

Solvent CarrierRecommended Glove MaterialBreakthrough TimeProtocol
Dry Solid Nitrile (Standard)> 480 minDouble glove.[1][2][3] Change outer glove if contaminated.[3]
DMSO / DMF Laminate (Silver Shield) > 480 minMandatory for stock preparation.[2][3]
DMSO / DMF Nitrile (Double Layer)< 15 minSplash protection only. Change immediately upon contact.[2][3]
Methanol/DCM Viton or Butyl> 240 minStandard nitrile degrades rapidly in DCM.[2][3]

Operational Protocols

A. Weighing and Mass Transfer (Solid State)[2][3]
  • Engineering Control: Use a static-dissipative balance enclosure or a localized exhaust ventilation (LEV) powder hood.[2][3]

  • Static Mitigation: Nitro-aromatics can be static-sensitive.[1][2][3] Use an ionizing bar or anti-static gun inside the balance enclosure before transferring.[3]

  • Technique:

    • Pre-weigh the transfer vial.[3]

    • Add solid using a disposable anti-static spatula.[3]

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.[3] Dispose of the Kimwipe as hazardous solid waste.[3]

B. Solubilization (Liquid State)[2][3][4]
  • Solvent Choice: C₇H₄N₂O₃S is sparingly soluble in water but highly soluble in DMSO.[3]

  • Exotherm Alert: Dissolution of functionalized benzisothiazolones can be slightly exothermic.[3] Add solvent slowly.[3]

  • Vessel: Use borosilicate glass (Type I).[3] Avoid polystyrene, which may be attacked by the carrier solvent (DMSO).[2][3]

C. Waste Disposal[1][2]
  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) in the waste stream, as nitro compounds can sensitize the mixture to detonation.[2][3]

  • Labeling: Waste containers must be explicitly labeled: "Toxic - Sensitizer - Nitro-aromatic."[1][2][3]

  • Quenching (Spill): In case of a spill, treat with a 10% sodium bisulfite solution to deactivate the isothiazolone ring before absorbing with vermiculite.[3]

Emergency Response Workflow

In the event of exposure, immediate action determines the prognosis.[3][4] The nitro group facilitates rapid transdermal uptake, making speed critical.[3]

Emergency_ResponseExposureExposure EventType_SkinSkin ContactExposure->Type_SkinType_EyeEye ContactExposure->Type_EyeType_InhaleInhalationExposure->Type_InhaleAction_Skin1. Doff contaminated PPE2. Wash with soap/water (15 min)3. Do NOT use alcohol (increases absorption)Type_Skin->Action_SkinAction_Eye1. Flush eyewash (15 min)2. Hold eyelids open3. Consult OphthalmologistType_Eye->Action_EyeAction_Inhale1. Move to fresh air2. Oxygen if dyspneic3. Monitor for delayed edemaType_Inhale->Action_InhaleMedicalSeek Medical Attention(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Figure 2: Immediate response protocols for exposure events.[1][2][3]

References

  • PubChem. (n.d.).[3] 5-Nitro-1,2-benzisothiazol-3(2H)-one (Compound). National Library of Medicine.[3] Retrieved October 26, 2025, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[1][2][3][5][6][7][8] Retrieved October 26, 2025, from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Dermal Exposure: Chemical Resistance Guide. United States Department of Labor.[3] Retrieved October 26, 2025, from [Link][1][2][3]

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